Product packaging for 4-Chloropyrimidine-2-carboxamide(Cat. No.:)

4-Chloropyrimidine-2-carboxamide

Cat. No.: B13545229
M. Wt: 157.56 g/mol
InChI Key: LYCGZYBIYKUABS-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic structure that holds a privileged position in the landscape of modern chemical and pharmaceutical research. nih.govresearchgate.net As a core component of nucleic acids, DNA and RNA, pyrimidines are integral to the very blueprint of life. researchgate.net This inherent biological relevance has spurred extensive investigation into pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. nih.govgsconlinepress.com Researchers have successfully developed pyrimidine-based compounds with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.govnih.gov The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of molecular properties to achieve desired biological effects. nih.govgsconlinepress.com This structural adaptability has made pyrimidines a cornerstone in the design of novel therapeutic agents and functional materials. nih.govresearchgate.net

Historical Development of Pyrimidine-2-carboxamide (B1283407) Research

The exploration of pyrimidine-2-carboxamides is a significant subset of the broader field of pyrimidine chemistry. The introduction of a carboxamide group at the 2-position of the pyrimidine ring adds a crucial functional handle that can participate in various chemical transformations and biological interactions. Historically, research in this area has been driven by the quest for new pharmaceuticals. A notable development in the synthesis of pyrimidine carboxamides was a four-component reaction strategy demonstrated to be highly effective. nih.gov This method utilizes amidines, styrene, and N,N-dimethylformamide (DMF) in a palladium-catalyzed oxidative process, showcasing an innovative approach to constructing these valuable molecules. nih.gov The amide group's ability to form hydrogen bonds and its potential for further derivatization have made pyrimidine-2-carboxamides attractive targets for synthesis and biological evaluation.

Positioning of 4-Chloropyrimidine-2-carboxamide (B6169000) within the Pyrimidine Chemical Landscape

Within the diverse family of pyrimidine derivatives, this compound occupies a specific and important niche. The presence of a chlorine atom at the 4-position significantly influences the compound's reactivity. This halogen atom acts as a versatile leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide array of functional groups. chemimpex.com This reactivity makes this compound a valuable intermediate in the synthesis of more complex pyrimidine derivatives with tailored properties. chemimpex.comcymitquimica.com The combination of the reactive chloro group and the synthetically useful carboxamide moiety positions this compound as a key building block in the construction of novel chemical entities with potential applications in various fields of research. chemimpex.com

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its application as a synthetic intermediate. chemimpex.comcymitquimica.com Investigators are exploring its utility in the creation of new compounds with potential biological activity. The reactivity of the 4-chloro substituent is being exploited to synthesize libraries of substituted pyrimidine-2-carboxamides for screening in various biological assays. chemimpex.com For instance, it serves as a precursor in the development of novel pharmaceuticals, including antiviral and anticancer agents. chemimpex.com Additionally, its applications extend to the agrochemical sector, where it is used in the synthesis of new herbicides and pesticides. chemimpex.com

Scope and Objectives of Research Endeavors on this compound

The primary goals of research centered on this compound are to fully elucidate its chemical reactivity and to leverage its synthetic potential. Key objectives include the development of efficient and selective methods for the substitution of the 4-chloro group with a diverse range of nucleophiles. This will enable the creation of a wide variety of novel pyrimidine derivatives. A further objective is to investigate the structure-activity relationships of these new compounds to identify key structural features that confer desired biological or material properties. Ultimately, the research aims to establish this compound as a readily accessible and versatile tool for the discovery and development of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN3O B13545229 4-Chloropyrimidine-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

4-chloropyrimidine-2-carboxamide

InChI

InChI=1S/C5H4ClN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10)

InChI Key

LYCGZYBIYKUABS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloropyrimidine 2 Carboxamide

De Novo Synthetic Routes to the 4-Chloropyrimidine-2-carboxamide (B6169000) Core

De novo synthesis offers the advantage of building the heterocyclic system from acyclic or simpler cyclic precursors, allowing for a high degree of flexibility in introducing desired functional groups.

Cyclization Reactions Employing C3N2 Building Blocks

A classical and versatile approach to pyrimidine (B1678525) synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netorganic-chemistry.org In the context of this compound, a plausible strategy involves the cyclization of a suitably substituted three-carbon (C3) component with a nitrogen-containing (N2) building block, typically an amidine derivative.

While a direct one-step synthesis of this compound using this method is not prominently reported, a two-step approach is feasible. This would involve the initial synthesis of 4-hydroxypyrimidine-2-carboxamide via the condensation of an appropriate 1,3-dicarbonyl equivalent with 2-carboxamidoamidine. The resulting 4-hydroxypyrimidine-2-carboxamide can then be subjected to chlorination to yield the target compound.

A key challenge in this approach is the selection and synthesis of the appropriate C3 building block that would lead to the desired substitution pattern. For instance, the reaction of malonic acid derivatives with amidines can lead to the formation of the pyrimidine ring.

Ring-Closure Strategies from Open-Chain Precursors

The formation of the pyrimidine ring can also be achieved through the cyclization of open-chain precursors that already contain the necessary atoms and functional groups. These reactions often involve intramolecular condensation or addition reactions. arkat-usa.orgumich.edu

A hypothetical ring-closure strategy for this compound could start from an open-chain precursor that contains the N-C-N fragment and the C-C-C backbone with the required substituents. For example, a suitably functionalized acrylamide (B121943) derivative could react with an amidine to form the pyrimidine ring. The regioselectivity of the ring closure would be a critical factor in such a synthesis.

Multi-Component Reaction Approaches for Pyrimidine Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. jocpr.comnih.govpreprints.org Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.comnih.govbohrium.com

One notable strategy involves a three-starting-material, four-component reaction (3SM-4CR) for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF) using a palladium-catalyzed oxidative process. nih.govbohrium.com In this reaction, DMF serves as a dual synthon, providing both a one-carbon unit and the amide functionality. While this method has been demonstrated for a range of substituted pyrimidines, its direct application to the synthesis of this compound would require the use of a pre-chlorinated starting material or a subsequent chlorination step.

The general applicability and efficiency of MCRs make them an attractive area of research for the synthesis of functionalized pyrimidines like the target compound.

Functionalization of Pre-existing Pyrimidine Scaffolds to Yield this compound

An alternative and often more direct approach to obtaining this compound is the functionalization of a pre-existing pyrimidine ring. This typically involves the introduction of the chloro and carboxamide groups onto the pyrimidine scaffold.

Chlorination Strategies at the C4 Position

The introduction of a chlorine atom at the C4 position of the pyrimidine ring is a key transformation. This is most commonly achieved by the chlorination of a corresponding 4-hydroxypyrimidine (B43898) precursor.

The regioselective chlorination of 4-hydroxypyrimidines is a well-established and widely used method. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). mdpi.comresearchgate.netrsc.org The reaction typically involves heating the 4-hydroxypyrimidine derivative in neat POCl₃ or in the presence of a high-boiling solvent. The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.

A plausible and efficient synthetic route to this compound would, therefore, involve the initial synthesis of 4-hydroxypyrimidine-2-carboxamide, followed by its regioselective chlorination. The 4-hydroxy precursor can be synthesized through various methods, including the cyclocondensation reactions mentioned in section 2.1.1.

The Vilsmeier-Haack reagent (a mixture of POCl₃ and DMF) is another powerful tool for the formylation and, in some cases, chlorination of heterocyclic compounds. organic-chemistry.orgchemistrysteps.commdpi.comniscpr.res.inresearchgate.net While typically used for formylation, under certain conditions, it can effect chlorination of hydroxyl groups on electron-deficient rings like pyrimidine.

Below is a data table summarizing a potential two-step synthesis of this compound starting from a 4-hydroxypyrimidine precursor.

StepReactionReagents and ConditionsProductReported Yield (%)
1Synthesis of 4-hydroxypyrimidine-2-carboxamideCyclocondensation of a suitable 1,3-dicarbonyl compound with 2-carboxamidoamidine.4-hydroxypyrimidine-2-carboxamideVaries
2Chlorination4-hydroxypyrimidine-2-carboxamide, POCl₃, heat.This compoundGood to excellent

Note: The yields are indicative and can vary based on the specific reaction conditions and the scale of the synthesis.

Catalyst-Assisted Chlorination Reactions

The introduction of a chlorine atom at the C4 position of the pyrimidine ring is a pivotal step in the synthesis of this compound. This is typically achieved through the conversion of a hydroxyl group at the C4 position (present in the tautomeric keto form, 4-pyrimidinone) using a chlorinating agent. The efficiency of this reaction is significantly enhanced by the use of catalysts.

Phosphoryl chloride (POCl₃) is a commonly employed chlorinating agent for converting hydroxypyrimidines to their chloro derivatives. The reaction often requires high temperatures, typically at reflux. mdpi.com To facilitate this transformation, catalytic systems are frequently employed. A process for preparing chloropyrimidines involves reacting a hydroxypyrimidine with phosphoryl chloride in the presence of an amine or, more specifically, an amine hydrochloride catalyst. google.com For instance, the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine (B22253) is accomplished by heating with POCl₃. mdpi.com This method can be adapted for precursors to this compound. The catalyst, often a tertiary amine hydrochloride like triethylamine (B128534) hydrochloride or a phase-transfer catalyst like a quaternary ammonium (B1175870) salt, facilitates the reaction, leading to higher yields and cleaner conversions. google.com

Another approach involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. While often used for converting carboxylic acids to acyl chlorides, it can also be used for chlorinating heterocyclic rings. In related syntheses of chloropyridines, bromine has been demonstrated to be an effective catalyst when reacting a pyridine-2-carboxylic acid derivative with thionyl chloride. google.com This highlights the potential for halogen-based catalysts in such chlorination reactions.

Catalyst SystemChlorinating AgentSubstrate TypeTypical ConditionsReference
Amine HydrochloridePhosphoryl chloride (POCl₃)Hydroxypyrimidine100-120°C, 2-3 hours google.com
Quaternary Ammonium SaltPhosphoryl chloride (POCl₃)2-amino-4,6-dihydroxyl-5-formamidopyrimidineNot specified
BromineThionyl chloride (SOCl₂)Pyridine-2-carboxylic acid3-7 hours google.com

Carboxamide Introduction at the C2 Position

The installation of the carboxamide group (-CONH₂) at the C2 position is a defining feature of the target molecule. This can be accomplished through several synthetic routes, most notably by the transformation of a nitrile group or through direct carbonylation techniques.

Nitrile Hydrolysis and Amidation Techniques

A prevalent and effective method for creating the 2-carboxamide (B11827560) functionality is the hydrolysis of a corresponding 2-nitrile (or 2-cyano) precursor, such as 4-chloro-2-cyanopyrimidine. The carbon of a nitrile group exists at the same oxidation state as a carboxylic acid, making this transformation a hydrolysis reaction rather than an oxidation or reduction. lumenlearning.com

The hydrolysis can be catalyzed by either acid or base. lumenlearning.comchemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process typically proceeds through an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com A specific example demonstrates the conversion of 2-cyanopyrimidine (B83486) into pyrimidine-2-carboxamide (B1283407) by recrystallization from an aqueous sodium hydroxide solution at a pH of 12. nih.gov This method is directly applicable to the synthesis of this compound from 4-chloro-2-cyanopyrimidine.

For more controlled or specialized applications, catalyst systems involving metal ions have been developed. A catalyst system comprising a zinc(II) salt (like Zn(NO₃)₂·6H₂O) and an oxime can effectively hydrolyze nitriles to carboxamides. google.com The Lewis acidic zinc(II) center activates the nitrile group, making it more susceptible to nucleophilic attack. google.com

MethodReagents/CatalystKey FeaturesReference
Base-Catalyzed HydrolysisAqueous NaOH (pH 12)Direct conversion of nitrile to amide. nih.gov
Acid-Catalyzed HydrolysisH₃O⁺Protonation of nitrogen activates the nitrile for water attack. lumenlearning.comchemistrysteps.com
Metal-Oxime CatalysisZn(II) salt and an oximeCatalytic for both metal and oxime; activates nitrile via Lewis acid coordination. google.com
Direct Carbonylation and Amidation Approaches

More advanced strategies aim to install the carboxamide group directly, bypassing the need for a nitrile intermediate. Palladium-catalyzed reactions have shown promise in this area. One such method involves a four-component reaction to synthesize pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). mdpi.com In this oxidative process, a palladium catalyst facilitates the reaction where DMF ingeniously serves as a dual synthon, providing both a carbon atom and the amide group. mdpi.com While complex, this approach represents a modern, convergent strategy for constructing the target functionality.

Optimization of Reaction Conditions for this compound Synthesis

Solvent Effects and Selection Criteria

The choice of solvent can dramatically influence reaction rates and even alter the course of a reaction by favoring certain pathways over others. In the synthesis of chloropyrimidines and their derivatives, a range of solvents has been explored.

For chlorination reactions using POCl₃, the reaction can be run neat or with a high-boiling inert solvent. Research into the large-scale preparation of chloropyrimidines has even developed solvent-free or low-solvent protocols to improve process efficiency and environmental footprint. nih.gov In other contexts, the polarity of the solvent has been shown to be critical. For example, in the synthesis of 2-chloro-4-hydroxyquinazolines (a related heterocyclic system), nonpolar solvents like toluene (B28343) or cyclohexane (B81311) led to significant side product formation, whereas a more polar solvent like dichloromethane (B109758) (CH₂Cl₂) favored the desired product. researchgate.net

In subsequent amination or amidation reactions, solvent choice remains crucial. In a study on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, water was found to be a superior reaction medium compared to several alcoholic solvents, leading to the highest reaction rate. preprints.org This highlights the potential of aqueous media in the synthesis of related heterocyclic compounds. The selection criteria for a solvent often involve balancing the solubility of reactants, the desired reaction temperature (matching the solvent's boiling point), and its ability to mediate the reaction pathway to maximize yield and minimize impurities.

Reaction TypeSolvent(s)ObservationReference
ChlorinationToluene, CyclohexaneFavored side-product formation researchgate.net
ChlorinationDichloromethane (CH₂Cl₂)Favored desired product formation researchgate.net
AminationWaterHighest reaction rate compared to alcohols preprints.org
ChlorinationSolvent-free / Low-solventEfficient for large-scale preparation nih.gov

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter that directly controls reaction kinetics. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts or lead to decomposition. Chlorination of hydroxypyrimidines with POCl₃ typically requires elevated temperatures, with reactions often run at reflux between 90°C and 120°C for several hours to ensure complete conversion. mdpi.comgoogle.com

Conversely, the subsequent introduction of the amide group, for instance via the reaction of an acyl chloride with ammonia (B1221849), is often performed at lower temperatures. One procedure describes reacting the intermediate acid chloride with aqueous ammonia while cooling in an ice water bath, followed by stirring at room temperature. chemicalbook.com This control is necessary to manage the exothermicity of the reaction and prevent side reactions.

The influence of temperature can be highly specific, even dictating the type of product formed. In one study, the reaction of 2-aryl-2-bromo-cycloketones with primary amines yielded different products depending on the temperature: lower temperatures (-25°C) favored nucleophilic substitution, while higher temperatures promoted a Favorskii rearrangement. rsc.org This demonstrates the power of temperature control in directing reaction selectivity.

Pressure is less commonly a key variable in these specific syntheses, which are typically run at atmospheric pressure. However, in industrial scale-ups or specialized reactions, pressure can be manipulated. For instance, reducing pressure is standard practice for removing volatile solvents or byproducts by distillation. google.com In certain syntheses, such as lactide production, decreasing pressure has been shown to increase the reaction rate. researchgate.net

Catalyst Selection and Loading Optimization for Enhanced Yields

The synthesis of this compound and related pyrimidine derivatives often involves catalytic processes to improve reaction efficiency and yield. The selection of an appropriate catalyst and the optimization of its loading are critical factors in achieving desired outcomes.

Quaternary ammonium salts, such as tetramethylammonium (B1211777) chloride or dodecyl trimethyl ammonium chloride, have been identified as effective catalysts for the chlorination step in the synthesis of similar pyrimidine structures. These phase-transfer catalysts enhance the efficiency and selectivity of the chlorination process, which is a key step in forming the chloro-substituted pyrimidine ring. google.com The catalyst loading is typically in the range of 0.1 to 1 mole per mole of the pyrimidine precursor. google.com

In the broader context of pyrimidine synthesis, various metal catalysts have been explored. For instance, palladium catalysts, such as Pd(TFA)2, have been used in oxidative processes for the synthesis of pyrimidine carboxamides. bohrium.com The optimization of catalyst loading is crucial; for example, in some amide synthesis reactions, a catalyst loading of as low as 0.5 mol% has been shown to be effective. researchgate.net Research on other catalytic systems, such as those based on copper (CuBr) and ruthenium (NHC/Ru), has also demonstrated the potential for high yields with optimized catalyst concentrations. researchgate.netresearchgate.net

The following table summarizes the impact of catalyst selection on the synthesis of pyrimidine derivatives, which can inform the choice of catalyst for this compound production.

CatalystReactantsProductYieldReference
Quaternary ammonium salt2-amino-4,6-dihydroxyl-5-formamidopyrimidine, Phosphorus oxychloride2-amino-4-chloro-5-formamidopyrimidineHigh
Pd(TFA)2Amidine, Styrene, DMFPyrimidine carboxamideModerate to good bohrium.com
CuBrCarboxylic oxonium ylides, Isatylidene malononitrile3,3-disubstituted oxindoles93-98% researchgate.net
NHC/Ru complexAlcohols, AminesAmidesHigh researchgate.net

Reaction Time Profiling and Kinetic Studies

Understanding the kinetics of a reaction and profiling the reaction time are essential for process optimization, maximizing yield, and minimizing the formation of byproducts. For the synthesis of pyrimidine derivatives, controlling reaction times at different stages is critical.

In a multi-step synthesis of a related compound, 2-amino-4-chloropyrimidine-5-carboxamide, specific reaction times are employed for each step to ensure high yield and purity. For instance, the nitrosation step is conducted for 1-5 hours, reduction/formylation for 3-10 hours, and the crucial chlorination step for 3-10 hours at a controlled temperature. Similarly, in the synthesis of 4-Chloropyridine-2-carboxamide, a related heterocyclic amide, the reaction mixture is stirred for a specific duration after the addition of reagents to ensure completion. guidechem.com

Kinetic studies, although not extensively reported specifically for this compound, are a valuable tool. For instance, in the catalytic synthesis of oxindoles, the reaction rate was observed to decrease over successive catalyst recycling rounds, indicating a gradual loss of catalyst activity. researchgate.net Such studies provide insights into catalyst stability and help in determining the optimal reaction time for achieving a balance between high conversion and catalyst longevity.

The following table illustrates the importance of reaction time control in different synthetic steps relevant to pyrimidine carboxamide synthesis.

Reaction StepReactantsConditionsTimeOutcomeReference
NitrosationDiethyl malonate, Sodium nitrite5–10 °C1–5 hoursIsonitroso diethyl malonate
Chlorination2-amino-4,6-dihydroxyl-5-formamidopyrimidine, POCl₃90–105 °C3–10 hours2-amino-4-chloro-5-formamidopyrimidine
Amidation4-chloropyridine-2-carboxylic acid methyl ester, Ammonium hydroxide35 °C1 hour4-Chloropyridine-2-carboxamide guidechem.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance sustainability.

Atom Economy and Step Economy Considerations

Atom economy, a concept developed by Barry Trost, and step economy are key principles of green chemistry. nih.gov Multicomponent reactions (MCRs) are a prime example of reactions with high atom and step economy, as they combine three or more reactants in a single step to form a complex product, minimizing waste. rasayanjournal.co.innih.gov A four-component reaction strategy for synthesizing pyrimidine carboxamides has been demonstrated, showcasing excellent atom and step economy by forming multiple chemical bonds in a single operation. bohrium.comnih.gov Such strategies, if adapted for this compound, could significantly improve the efficiency and sustainability of its production. nih.gov

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental footprint of a chemical process. Traditional syntheses often use hazardous solvents. rasayanjournal.co.in Green chemistry encourages the use of safer, more sustainable alternatives. mdpi.comtext2fa.irnih.gov

Recent research has focused on solvent-free or low-solvent conditions for the synthesis of chloropyrimidines, which significantly reduces waste and simplifies the work-up process. nih.gov When solvents are necessary, greener options like water, supercritical carbon dioxide (scCO₂), and ionic liquids are being explored. mdpi.com For instance, water has been used as a co-solvent in the final steps of some pharmaceutical syntheses, achieving high yields without the need for extensive solvent removal. mdpi.com

The use of less hazardous reagents is also a key aspect. For example, replacing traditional, toxic methylating agents with methanol (B129727) and a suitable catalyst represents a greener approach. nih.gov

Catalyst Recycling and Reusability in Synthetic Protocols

The ability to recycle and reuse catalysts is a cornerstone of sustainable chemical manufacturing. Heterogeneous catalysts are often favored as they can be easily separated from the reaction mixture and reused. researchgate.net

Several studies have demonstrated the successful recycling of catalysts in reactions relevant to pyrimidine synthesis. For example, a copper bromide (CuBr) catalyst used in the synthesis of oxindoles was recycled for 21 rounds without a significant loss in yield. researchgate.net Similarly, a bone char-based solid acid catalyst used for pyrimidine-5-carbonitrile synthesis was reused multiple times without a significant drop in efficiency. nih.gov The development of magnetically separable catalysts, such as nickel-zinc (B8489154) ferrite, also offers a convenient method for catalyst recovery and reuse. researchgate.net

The following table highlights examples of catalyst recycling in relevant syntheses.

CatalystReactionNumber of CyclesOutcomeReference
CuBrOxindole synthesis21Yields maintained between 93-98% researchgate.net
ZnO@SO3H@TropinePyrimido[1,2-a]benzimidazole synthesis5No significant change in yield or reaction time researchgate.net
Bone char-nPrN-SO₃HPyrimidine-5-carbonitrile synthesisMultipleNo significant reduction in catalyst efficiency nih.gov

Waste Minimization and By-product Management Strategies

Minimizing waste and effectively managing by-products are crucial for a sustainable synthetic process. The E-factor, which is the ratio of the mass of waste to the mass of product, is a useful metric for evaluating the environmental impact of a chemical process. nih.gov

Strategies to minimize waste include the use of solvent-free reactions, multicomponent reactions, and recyclable catalysts. nih.govrasayanjournal.co.in For example, a solvent-free approach for the preparation of chloropyrimidines has been developed, which is a high-yielding protocol suitable for large-scale production. nih.gov The only by-products in some modern synthetic routes are benign substances like water and ammonia gas, making the process more environmentally friendly. nih.gov

Effective by-product management can also involve finding applications for what would otherwise be considered waste. While specific examples for this compound are not detailed, the principles of green chemistry strongly advocate for the design of processes where any by-products are non-toxic and can be easily managed or repurposed.

Flow Chemistry and Continuous Processing Approaches for this compound Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of pharmaceutical intermediates like this compound. Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. This precise control often leads to higher yields, improved purity, and enhanced safety, particularly when dealing with reactive intermediates. researchgate.netnih.gov

The synthesis of this compound typically involves the amidation of a suitable 4-chloropyrimidine-2-carboxylic acid derivative. In a flow-based system, this transformation can be efficiently achieved. For instance, a solution of a 4-chloropyrimidine-2-acyl chloride or ester can be continuously mixed with an ammonia source (e.g., a solution of ammonia in a suitable solvent) in a microreactor or a tube reactor. nih.gov The rapid and efficient mixing and heat transfer in these reactors can significantly accelerate the reaction rate and minimize the formation of byproducts. nih.gov

The amination of related chloropyrimidines has been successfully demonstrated in flow reactors, highlighting the feasibility of this approach for this compound. researchgate.net The use of a continuous-flow setup allows for the safe handling of potentially hazardous reagents and the seamless integration of reaction and purification steps. d-nb.info For example, an in-line purification module, such as a scavenger resin column, could be incorporated to remove any unreacted starting materials or byproducts, yielding a stream of pure product.

Below is a hypothetical data table outlining potential process parameters for the continuous flow synthesis of this compound, based on analogous amide bond formations and reactions with chloropyridines.

Table 1: Illustrative Process Parameters for Continuous Flow Synthesis of this compound

ParameterValue RangeRationale/Comment
Reactant A4-chloropyrimidine-2-carbonyl chlorideHighly reactive acylating agent suitable for rapid amidation.
Reactant BAqueous Ammonia (e.g., 28%)Readily available and effective nitrogen source.
SolventTetrahydrofuran (THF) or DioxaneGood solubility for both reactants and compatibility with flow systems.
Reactor TypeMicroreactor or Packed-Bed ReactorProvides high surface-area-to-volume ratio for efficient mass and heat transfer.
Flow Rate0.1 - 10 mL/minAdjustable to control residence time and optimize conversion.
Temperature20 - 100 °CHigher temperatures can accelerate the reaction, but need to be optimized to avoid side reactions.
Pressure1 - 10 barCan be used to suppress solvent boiling and enhance reaction rates.
Residence Time1 - 20 minutesSignificantly shorter than typical batch processing times.

Stereoselective Synthesis Considerations for Chiral Analogues of this compound (if applicable)

While this compound itself is not chiral, the synthesis of its chiral analogues, where a stereocenter is introduced into the molecule, is an area of significant interest for the development of novel therapeutic agents. The biological activity of such chiral molecules is often dependent on their specific stereochemistry. nih.gov Therefore, methods for stereoselective synthesis are crucial.

The creation of chiral analogues of this compound can be approached in several ways. One common strategy is the use of a chiral auxiliary . nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, a chiral alcohol could be used to form a chiral ester with a pyrimidine carboxylic acid precursor, which would then influence the stereochemistry of a subsequent reaction at a different position on the pyrimidine ring.

Another prevalent method is chiral resolution , which involves the separation of a racemic mixture of a chiral analogue into its individual enantiomers. wikipedia.org This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. onyxipca.com Once separated, the resolving agent is removed to yield the pure enantiomers. The selection of an appropriate resolving agent is critical and often requires empirical screening.

The table below lists common chiral resolving agents that could be screened for the resolution of a racemic chiral analogue of this compound, assuming the analogue possesses a functional group amenable to salt formation (e.g., an amino or carboxylic acid group introduced in the analogue's structure).

Table 2: Potential Chiral Resolving Agents for Analogues of this compound

Resolving Agent TypeSpecific ExampleTarget Functional Group in Analogue
Acids (for basic analogues)(+)-Tartaric acidAmine
(-)-Dibenzoyltartaric acid
(1S)-(+)-10-Camphorsulfonic acid
Bases (for acidic analogues)(R)-(+)-1-PhenylethylamineCarboxylic acid
(S)-(-)-1-(4-Bromophenyl)ethylamine
Brucine

Asymmetric synthesis, where a new stereocenter is created with a preference for one enantiomer, is another powerful approach. This can be achieved using chiral catalysts or reagents that can differentiate between the two prochiral faces of a substrate. For pyrimidine derivatives, asymmetric transformations such as catalytic hydrogenation or Michael additions could be employed to introduce chirality with high enantioselectivity. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Chloropyrimidine 2 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position

The SNAr reaction is the principal pathway for the functionalization of 4-Chloropyrimidine-2-carboxamide (B6169000). In this stepwise process, a nucleophile adds to the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic tetrahedral intermediate, often referred to as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the pyrimidine (B1678525) ring, yielding the substituted product. The presence of two ring nitrogens effectively stabilizes the negative charge in the intermediate, facilitating this reaction pathway which is typically more facile than on carbocyclic aromatic systems.

The displacement of the C4 chlorine with nitrogen-based nucleophiles is a widely utilized transformation. This compound readily reacts with a diverse range of primary and secondary amines, including aliphatic, cyclic, and aromatic amines, to yield the corresponding 4-amino-pyrimidine-2-carboxamide derivatives. These reactions are typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid generated during the reaction. Microwave irradiation can also be employed to accelerate the reaction rate.

The reaction's facility allows for the synthesis of a broad library of compounds from a common intermediate. For instance, reactions with piperidine (B6355638) and morpholine derivatives proceed efficiently at elevated temperatures to give high yields of the corresponding 4-(piperazin-1-yl)pyrimidine-2-carboxamide and 4-(morpholin-4-yl)pyrimidine-2-carboxamide products.

Amine NucleophileBaseSolventTemperature (°C)Yield (%)
(R)-3-Aminodihydro-2H-pyranDIPEANMP12085
Piperidin-4-amineDIPEANMP12078
1-MethylpiperazineNoneEthanolReflux92
MorpholineK₂CO₃DMF10095
Aniline (B41778)DIPEANMP14065

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the C4-chloro substituent. The reaction with sodium methoxide in methanol (B129727), for example, is an effective method for introducing a methoxy group onto the pyrimidine ring. Similarly, phenoxides can be used to generate aryloxy ethers. These reactions typically require anhydrous conditions to prevent competing hydrolysis of the starting material. The reactivity of the nucleophile is a key factor; alkoxides, being stronger nucleophiles than their corresponding alcohols, are generally required for the reaction to proceed efficiently. Due to a lack of specific published examples for this transformation on this compound, a data table is not provided.

Sulfur nucleophiles, which are generally soft and highly nucleophilic, react readily with this compound. Thiolates, generated by treating thiols with a base, can effectively displace the chloride to form thioethers. For example, the reaction with sodium thiophenoxide would yield 4-(phenylthio)pyrimidine-2-carboxamide. These reactions are valuable for introducing sulfur-containing moieties into the pyrimidine scaffold. As with alkoxylation, specific and detailed research findings for this particular transformation on this compound are not widely documented in the scientific literature, precluding the generation of a specific data table.

While specific experimental mechanistic studies on this compound are limited, extensive computational and theoretical analyses on closely related substituted dichloropyrimidines provide significant insight into the SNAr pathway. google.com

The SNAr reaction on pyrimidine systems proceeds through a discrete, two-step mechanism involving a high-energy tetrahedral intermediate known as a Meisenheimer complex. For this compound, the attack of a nucleophile (Nu⁻) at the C4 position breaks the aromaticity of the ring and forms an anionic intermediate. The negative charge is delocalized across the pyrimidine ring and the electron-withdrawing carboxamide group, with significant resonance stabilization provided by the ortho- and para-nitrogen atoms. This resonance stabilization is crucial for lowering the activation energy of the first, rate-determining step. Direct detection of these intermediates is challenging due to their transient nature, but their existence is well-supported by kinetic data and computational modeling.

Quantum mechanical calculations on analogous systems, such as 2,4-dichloropyrimidines, have been used to model the energy profile of the SNAr reaction. The reaction coordinate diagram features two transition states and one intermediate.

First Transition State (TS1): This is the transition state for the initial nucleophilic attack and formation of the Meisenheimer intermediate. It is typically the highest point on the energy profile, representing the rate-determining step of the reaction. Calculations on similar pyrimidines show that the energy barrier to C4 attack is generally lower than at other positions, accounting for the observed regioselectivity. google.com The electron-withdrawing 2-carboxamide (B11827560) group is expected to further lower the energy of this transition state by stabilizing the developing negative charge.

Second Transition State (TS2): This transition state corresponds to the expulsion of the chloride leaving group from the Meisenheimer intermediate to restore aromaticity. This step generally has a much lower energy barrier than the formation of the intermediate, meaning the collapse of the intermediate to the product is rapid. google.com

Computational studies often analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate. For activated pyrimidines, the LUMO typically has a large coefficient on the C4 and C6 carbons, indicating these are the most electrophilic sites and most susceptible to nucleophilic attack. google.com Infrared vibration calculations performed in computational studies can identify the transition states, which are characterized by having one and only one imaginary frequency.

Mechanistic Investigations of SNAr Processes on this compound

Reactions Involving the Carboxamide Functionality at C2

The carboxamide group at the C2 position of the this compound molecule is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyrimidine ring and the chloro-substituent at the C4 position.

Transamidation: This process involves the exchange of the amide's amino group with a different amine, offering a direct route to synthesize other amides without proceeding through a carboxylic acid intermediate nih.gov. Transamidation reactions often require catalysts to activate the otherwise stable C-N amide bond nih.govnih.gov. Various catalytic systems, including those based on metals like zirconium, hafnium, and iron, as well as organocatalysts like L-proline, have been developed for this purpose nih.govnih.gov. These methods are generally applicable to a wide range of amides and amines, suggesting their potential utility for the functionalization of this compound researchgate.net. The reaction typically proceeds under thermal conditions, and in some cases, can be performed solvent-free researchgate.net.

Table 1: Potential Catalytic Systems for Transamidation

Catalyst Type Example Catalyst General Conditions Reference
Metal-Based Zirconium (IV) Chloride Heat, various solvents nih.gov
Metal-Based Hafnium (IV) Chloride Room temperature nih.gov
Organocatalyst L-Proline Heat, solvent-free nih.gov

Reduction to Aldehydes: The partial reduction of the carboxamide group to an aldehyde is a challenging transformation that requires carefully controlled reaction conditions to prevent over-reduction to the corresponding amine. Various methods have been developed for the reduction of tertiary amides to aldehydes, often involving activation of the amide followed by reduction with a mild hydride source organic-chemistry.org. For instance, activation with triflic anhydride followed by reduction with triethylsilane is one such method organic-chemistry.org. Another approach uses Cp₂Zr(H)Cl (Schwartz's reagent), which offers high yields and good chemoselectivity organic-chemistry.org. These methodologies could potentially be applied to a suitably N,N-disubstituted derivative of this compound.

Reduction to Amines: The complete reduction of the carboxamide to an aminomethyl group is more straightforward and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). A more modern and widely used method is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent harvard.edumasterorganicchemistry.com. While this is typically used to synthesize amines from aldehydes or ketones, related reductions of amides can be achieved. For example, a two-step process involving a silane-mediated amidation followed by a zinc-catalyzed amide reduction has been reported for the reductive alkylation of amines with carboxylic acids, showcasing the reduction of an amide intermediate nih.gov. Common reducing agents for such transformations include various borohydride reagents like sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) harvard.edumasterorganicchemistry.comorganic-chemistry.org.

The dehydration of the primary carboxamide at C2 provides a direct route to the corresponding 4-chloropyrimidine-2-carbonitrile. This transformation is a fundamental reaction in organic synthesis and can be achieved using a wide array of dehydrating agents rsc.orgmasterorganicchemistry.com.

Common reagents for this conversion include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and triflic anhydride masterorganicchemistry.comorganic-chemistry.org. More recently, milder and more efficient catalytic methods have been developed. A notable example is the catalytic Appel-type dehydration, which utilizes oxalyl chloride, triethylamine (B128534), and a catalytic amount of triphenylphosphine oxide. This reaction is rapid, often completing in under 10 minutes, and is compatible with various aromatic and heteroaromatic amides organic-chemistry.org. The resulting 4-chloropyrimidine-2-carbonitrile is itself a valuable synthetic intermediate. The nitrile group can undergo further transformations, such as hydrolysis back to the carboxylic acid, reduction to the primary amine, or reaction with organometallic reagents.

Table 2: Selected Reagents for Dehydration of Amides to Nitriles

Reagent/System Conditions Substrate Scope Reference
P₂O₅ Heating General masterorganicchemistry.com
Triflic Anhydride / Et₃N Mild Various carboxamides organic-chemistry.org
(COCl)₂ / Et₃N / Ph₃PO (cat.) < 10 min, mild Aromatic, heteroaromatic, aliphatic amides organic-chemistry.org

The amide nitrogen of this compound possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various functional groups. These reactions typically require deprotonation of the amide N-H with a suitable base to form the corresponding amidate anion, which is a more potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide or an acyl chloride, leads to N-alkylated or N-acylated products, respectively. The choice of base is crucial to avoid competing reactions at other sites of the molecule.

Electrophilic Aromatic Substitution on the Pyrimidine Ring of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems libretexts.org. However, the pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards attack by electrophiles libretexts.org. The deactivating effect is further intensified in this compound by the presence of two electron-withdrawing groups: the chloro substituent at C4 and the carboxamide group at C2. Consequently, electrophilic aromatic substitution on this ring is generally difficult and not commonly observed. The pyrimidine ring system is much more susceptible to nucleophilic aromatic substitution, where a nucleophile attacks the ring, leading to the displacement of a leaving group like the chloride at C4 stackexchange.com.

Given the highly deactivated nature of the pyrimidine ring in this compound, standard nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) conditions are unlikely to be effective. Such reactions, if they were to occur, would require extremely harsh conditions.

Studies on related pyrimidine systems show that nitration is possible but often requires specific activating groups or occurs on modified ring systems. For example, nitration has been successfully carried out on 2-substituted pyrimidine-4,6-diones, where the oxo groups may influence the reactivity of the C5 position nih.gov. Similarly, nitration of fused pyrimidine derivatives has been studied, but the reaction's course can be highly dependent on the acid concentration, sometimes leading to the formation of nitrate salts or ring-opened products rather than direct C-nitration rsc.org. There are no specific studies found detailing the successful nitration or sulfonation on the C5 or C6 position of this compound itself, underscoring the challenge posed by the electron-deficient nature of the substrate.

Organometallic Cross-Coupling Reactions at C4

The C4-chloro substituent on this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, and alkynyl groups, providing a powerful tool for the diversification of the pyrimidine scaffold. For dihalopyrimidines, the reactivity of the halogen positions in palladium-catalyzed cross-couplings generally follows the order C4 > C6 > C2, making the C4 position the primary site for substitution.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the C4 position of the pyrimidine ring and various aryl or heteroaryl boronic acids or their esters. While no direct examples on this compound are reported, extensive research on 2,4-dichloropyrimidines consistently shows that the initial and highly selective coupling occurs at the C4 position. umich.edubhu.ac.in

This regioselectivity is attributed to the higher activation of the C4 position towards oxidative addition to the palladium(0) catalyst. The reaction is typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(t-Bu)₃). A variety of bases and solvent systems can be employed to achieve high yields.

Table of Representative Conditions for Suzuki-Miyaura Coupling on 4-Chloropyrimidine (B154816) Analogues:

Catalyst System Base Solvent Temperature Substrate Reference
Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 100 °C (MW) 2,4-Dichloropyrimidine (B19661) umich.edu
Pd₂(dba)₃ / P(t-Bu)₃ KF THF 50 °C Solid-supported 2-amino-4-chloropyrimidine rsc.orgwikipedia.org

The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position through the reaction of this compound with a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper(I) salts in the presence of an amine base. nih.govresearchgate.net Copper-free variants have also been developed. rsc.org

The reactivity of aryl halides in the Sonogashira reaction follows the general trend I > Br > Cl, making chloro-substituted heterocycles like this compound the most challenging substrates. nih.gov Consequently, successful coupling often requires more forcing conditions, such as higher temperatures or the use of more active catalyst systems, compared to the corresponding bromo or iodo derivatives. Despite these challenges, Sonogashira couplings have been successfully performed on chloropyrimidines, demonstrating the viability of this transformation for synthesizing 4-alkynylpyrimidine derivatives.

Key Features of Sonogashira Coupling on Chloro-Heterocycles:

Catalysts: Typically a combination of a palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).

Base: An amine base such as triethylamine or diisopropylethylamine is commonly used.

Reactivity: Aryl chlorides are less reactive than bromides or iodides, often necessitating higher reaction temperatures.

Scope: A wide range of terminal alkynes, including both alkyl- and aryl-substituted acetylenes, can be utilized.

The Stille and Negishi couplings offer alternative palladium-catalyzed methods for C-C bond formation at the C4 position of this compound, utilizing organotin and organozinc reagents, respectively.

The Stille reaction involves the coupling of an organostannane reagent with the C4-Cl bond. This reaction is known for its tolerance of a wide variety of functional groups, but its application is often limited by the toxicity of the organotin reagents and byproducts. nih.govresearchgate.netchemistrysteps.com

The Negishi coupling employs organozinc reagents, which are generally more reactive and less toxic than their organotin counterparts. umich.eduwikipedia.org This reaction is particularly useful for introducing alkyl, aryl, and heteroaryl groups. Studies on the closely related 2,4-dichloropyridine system have shown that palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands, such as IPr, can effectively promote C4-selective Negishi coupling with organozinc reagents. rsc.org This suggests that similar conditions could be applied to this compound for selective functionalization.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille CouplingR-Sn(Alkyl)₃High functional group toleranceToxicity of tin reagents nih.govresearchgate.net
Negishi CouplingR-ZnXHigh reactivity, lower toxicityMoisture sensitivity of reagents umich.eduwikipedia.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of 4-aminopyrimidine derivatives from this compound. This reaction involves the coupling of an amine with the aryl chloride in the presence of a palladium catalyst and a strong base. researchgate.netwikipedia.org

A critical aspect of this reaction on 2,4-disubstituted pyrimidines and pyridines is its regioselectivity, which can differ significantly from C-C coupling reactions. While Suzuki and other C-C couplings strongly favor the C4 position, Buchwald-Hartwig amination on analogous 2,4-dichloropyridines has been shown to proceed with high selectivity at the C2 position, particularly when using specific ligand systems like Xantphos. rsc.org This provides a complementary method to traditional nucleophilic aromatic substitution (SNAr), which typically favors the more electrophilic C4 position. The choice of catalyst, ligand, and reaction conditions is therefore crucial in directing the amination to the desired position on the pyrimidine ring. For this compound, the C4-Cl bond is the only available site for this transformation.

Typical Components of a Buchwald-Hartwig Amination Reaction:

Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, biarylphosphines like SPhos). nih.govresearchgate.net

Base: Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).

Amine: A wide range of primary and secondary amines can be used.

Radical Reactions and Photochemistry of this compound

The photochemical behavior of chloropyrimidines has been investigated, revealing pathways that involve the cleavage of the carbon-chlorine bond. Studies on 2-chloropyrimidine (B141910) upon UV irradiation in aqueous solution have identified two primary competing reaction channels originating from different excited states. rsc.org It is expected that this compound would exhibit analogous reactivity at its C4-Cl bond.

The proposed photochemical pathways are:

Heterolytic Cleavage: From the excited singlet state, the C-Cl bond can break heterolytically, where the chlorine atom departs with both electrons of the bond. In an aqueous medium, this leads to the formation of a pyrimidinyl cation, which is subsequently trapped by water to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. rsc.org

Homolytic Cleavage: Following intersystem crossing to the excited triplet state, the C-Cl bond can undergo homolytic cleavage, generating a pyrimidin-4-yl radical and a chlorine radical. rsc.orgchemistrysteps.com The pyrimidinyl radical is a reactive intermediate that can participate in subsequent reactions, such as hydrogen abstraction from the solvent or reaction with a ground-state molecule of this compound to form bipyrimidine adducts. rsc.org

In addition to photochemical reactions, the electron-deficient pyrimidine ring is susceptible to attack by nucleophilic radicals. Reactions such as the Minisci reaction, which involves the addition of alkyl radicals (generated, for example, from carboxylic acids via silver nitrate and ammonium (B1175870) persulfate) to protonated heteroaromatics, could potentially lead to substitution at the electron-poor positions of the ring, primarily C6.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a fundamental transformation that replaces the C-Cl bond with a C-H bond, providing access to pyrimidine-2-carboxamide (B1283407). This can be achieved through several methods, most notably catalytic hydrogenation.

Catalytic hydrogenation is a widely employed method for the dehalogenation of chloropyrimidines. oregonstate.edu This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen. For chloropyrimidines, catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are effective. The reaction is generally carried out in a solvent like ethanol or acetic acid, often in the presence of a base (e.g., magnesium oxide, sodium hydroxide (B78521), or triethylamine) to neutralize the hydrogen chloride that is formed. oregonstate.edu While specific studies on this compound are not prevalent, the dehalogenation of analogous 2-amino-4-chloropyrimidine has been successfully demonstrated using zinc dust in an aqueous alkaline medium. oregonstate.edu

The general conditions for such transformations are summarized in the table below. The choice of catalyst, solvent, and base can be critical to prevent the reduction of the pyrimidine ring itself or the carboxamide group. oregonstate.edunih.gov

Table 1: Typical Conditions for Reductive Dehalogenation of Chloropyrimidines

Catalyst Hydrogen Source Solvent Base Typical Temperature Reference
Palladium on Carbon (Pd/C) H₂ gas Ethanol, Methanol MgO, NaOH, Et₃N Room Temperature oregonstate.edu
Platinum Oxide (PtO₂) H₂ gas Acetic Acid - Room Temperature oregonstate.edu
Raney Nickel H₂ gas Ammoniacal Ethanol - Room Temperature oregonstate.edu
Zinc Dust H₂O Aqueous NaOH - Varies oregonstate.edu

It is important to note that over-reduction can occur, leading to the saturation of the pyrimidine ring, especially with more active catalysts like Raney nickel under harsh conditions. oregonstate.edu

Radical Functionalization of the Pyrimidine Core

The electron-deficient character of the pyrimidine ring in this compound makes it an excellent substrate for radical functionalization reactions, particularly the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring.

The Minisci reaction allows for the direct C-H functionalization of heteroaromatics. wikipedia.orgprinceton.edu For pyrimidines, the reaction proceeds under acidic conditions to ensure protonation of a ring nitrogen, which further enhances its electron deficiency. Alkyl radicals, often generated from carboxylic acids via oxidative decarboxylation with silver nitrate and ammonium persulfate, can then attack the pyrimidine ring. wikipedia.org

In the case of this compound, the positions most susceptible to radical attack are C-5 and C-6. The regioselectivity is influenced by both steric and electronic factors. While there is limited literature specifically on the Minisci reaction of this compound, studies on related 5-halopyrimidines have shown a high degree of regioselectivity for substitution at the 4-position. ucla.edu The presence of the 2-carboxamide and 4-chloro substituents would likely direct incoming radicals to the C-5 or C-6 position.

Modern advancements in radical chemistry, particularly the use of photoredox catalysis, have expanded the scope of radical functionalization under milder conditions. cancer.govnih.govnih.govjocpr.comijpsjournal.com These methods allow for the generation of a wide variety of radicals that can be used to functionalize pyrimidine derivatives. For example, visible-light-induced methods can generate alkyl radicals from simple C(sp³)–H feedstocks for the Minisci alkylation of pyrimidines. nih.gov

Table 2: Examples of Radical Functionalization of Pyrimidine Derivatives

Radical Source Reagents/Conditions Position Functionalized Product Type Reference
Pivalic acid AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ C-2 (on Pyridine) 2-tert-butylpyridine wikipedia.org
Ethyl pyruvate FeSO₄·7H₂O, H₂O₂, H₂SO₄ C-4 (on 5-bromopyrimidine) Ethyl 5-bromopyrimidine-4-carboxylate ucla.edu
Alkanes, Ethers, Alcohols Visible light, photocatalyst Varies Alkylated pyrimidines nih.gov

These radical-mediated C-H functionalization strategies offer a powerful means to introduce molecular complexity to the pyrimidine scaffold of this compound.

Ring Transformations and Rearrangement Studies of this compound

The pyrimidine ring, particularly when activated by substituents like a chlorine atom, can undergo fascinating ring transformation and rearrangement reactions. These processes allow for the conversion of the pyrimidine scaffold into other heterocyclic systems, often by cleavage of one or more ring bonds followed by recyclization.

Intramolecular Cyclization and Annulation Reactions

Annulation reactions involve the construction of a new ring fused to the existing pyrimidine core. For this compound, this would typically involve a two-step process: first, a nucleophilic substitution at the C-4 position to introduce a side chain, followed by an intramolecular cyclization of this side chain onto another position of the pyrimidine ring.

For example, the chlorine atom can be displaced by a binucleophile, such as an amino alcohol or an amino thiol. The newly introduced nucleophilic group (e.g., -OH or -SH) could then attack an electrophilic center, or a C-H bond on the pyrimidine ring could be activated to close the new ring. This strategy is widely used for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, which are scaffolds of significant interest in medicinal chemistry. nih.gov

A plausible synthetic route starting from this compound could involve:

Substitution: Reaction with a nucleophile such as ethyl 2-aminoacetate.

Cyclization: Subsequent intramolecular condensation to form a pyrazolo[3,4-d]pyrimidine or a similar fused system.

Strategies for the synthesis of pyrazolo[3,4-d]pyrimidines often start from substituted pyrimidines like 4,6-dichloropyrimidine-5-carboxaldehyde, which undergoes condensation and cyclization with hydrazines. acs.org This highlights the utility of a halogenated pyrimidine as a precursor for annulated systems.

Furthermore, annulation can be achieved through cycloaddition reactions or transition-metal-catalyzed C-H functionalization/cyclization cascades. acs.orgnih.gov These modern synthetic methods provide efficient routes to complex fused heterocyclic systems from simpler pyrimidine precursors.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Chloropyrimidine 2 Carboxamide and Its Derivatives

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides a high-resolution map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately derived.

Single Crystal X-ray Diffraction Studies

The cornerstone of X-ray crystallography is the analysis of single crystals. When a well-ordered single crystal is irradiated with a monochromatic X-ray beam, it diffracts the X-rays in a unique pattern of spots. The intensities and positions of these spots are directly related to the arrangement of atoms in the crystal lattice.

For pyrimidine (B1678525) derivatives, single crystal X-ray diffraction reveals the planar nature of the pyrimidine ring and the precise geometry of its substituents. For instance, in a study of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, single crystal X-ray diffraction was used to confirm their molecular structures. mdpi.com The analysis of one such derivative, 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrated that the dihydropyrazolopyrimidine core is nearly planar. mdpi.com Such studies provide indisputable evidence of the molecular connectivity and conformation, which is vital for structure-activity relationship studies.

A hypothetical single crystal X-ray diffraction study on 4-Chloropyrimidine-2-carboxamide (B6169000) would be expected to provide precise measurements of the C-Cl bond length, the geometry of the carboxamide group, and the planarity of the pyrimidine ring.

Table 1: Illustrative Crystallographic Data for a Pyrimidine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 15.231(4)
c (Å) 10.987(3)
β (°) 98.76(1)
Volume (ų) 1412.3(6)
Z 4

Note: This is hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions and Packing Arrangements

Beyond individual molecular structures, X-ray crystallography illuminates how molecules pack together in the solid state. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The carboxamide group in this compound, for example, is a potent hydrogen bond donor and acceptor.

In the crystal structures of many pyrimidine derivatives, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies. For example, in a study on diaminopyrimidine sulfonate derivatives, various noncovalent interactions including N-H···N, N-H···O, and C-H···O hydrogen bonds were identified, creating a robust three-dimensional network. acs.org The analysis of these interactions is critical for understanding the physical properties of the material, such as melting point and solubility. The chlorine atom in this compound could also participate in halogen bonding, a directional interaction that can influence crystal packing.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. Although no specific polymorphic studies on this compound are readily available, it is a phenomenon often observed in drug-like molecules. The study of pyrimidine derivatives has shown that variations in crystallization conditions can lead to different packing arrangements and, consequently, different polymorphs. researchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

While one-dimensional (1D) NMR provides initial structural clues, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the two protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For this compound, HMBC would show correlations from the pyrimidine protons to the carbonyl carbon of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional conformation of a molecule in solution.

In a study of novel pyrazolo[3,4-d]pyrimidines, a full suite of 1D and 2D NMR experiments was used to confirm the structures. mdpi.com The HMBC spectrum, for instance, was critical in establishing the connectivity between different parts of the molecule.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrimidine Derivative

Position δ ¹³C δ ¹H
2 162.8 -
4 163.5 -
5 93.5 6.05 (d, J=5.6 Hz)
6 157.5 7.77 (d, J=5.6 Hz)
C=O 165.0 -
NH₂ - 7.5 (br s), 8.1 (br s)

Note: This is hypothetical data for illustrative purposes. Chemical shifts are highly dependent on the solvent and specific substituents.

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, making it an excellent complementary technique to X-ray crystallography. It is particularly useful for studying materials that are not amenable to single-crystal X-ray diffraction, such as amorphous solids or microcrystalline powders. Furthermore, ssNMR can provide information on molecular dynamics in the solid state. For a compound like this compound, ssNMR could be used to study the conformation of the carboxamide group and to probe the nature of intermolecular hydrogen bonding in the solid state, potentially revealing subtle structural details not apparent from diffraction data alone.

Dynamic NMR Studies for Rotational Barriers of the Carboxamide Group

The rotation around the carbon-nitrogen (C-N) bond of an amide is a well-documented phenomenon characterized by a significant energy barrier. This restricted rotation is due to the partial double bond character of the C-N bond, a result of resonance between the lone pair of electrons on the nitrogen atom and the carbonyl π-system. This effect leads to the existence of distinct rotational isomers (rotamers) that can be observed at or below room temperature on the NMR timescale. st-andrews.ac.uknih.gov

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, specifically variable temperature (VT) NMR, is a powerful technique used to quantify the energetic barrier to this rotation. uwf.eduresearchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, key kinetic parameters can be determined. At low temperatures, where the rotation is slow on the NMR timescale, separate signals are often observed for atoms in the magnetically inequivalent environments of the different rotamers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged singlet at higher temperatures. uwf.educonsensus.app

The free energy of activation (ΔG‡) for the rotational barrier can be calculated at the coalescence temperature using the Eyring equation. researchgate.net While specific DNMR studies for this compound are not extensively documented in the surveyed literature, the principles can be illustrated with data from analogous amide-containing molecules. For instance, studies on N,N-disubstituted amides have established rotational barriers, which are influenced by steric and electronic factors. st-andrews.ac.ukmdpi.com A variable temperature study on N,N-bis(2-hydroxyethyl)acetamide determined a free energy barrier to rotation of 75.6 ± 0.2 kJ mol–1 (approximately 18.1 kcal/mol). st-andrews.ac.uk Similarly, the rotational barrier for the amide group in isonicotinamide (B137802) was measured to be +14.1 ± 0.2 kcal/mol. nih.gov For N-benzhydrylformamide derivatives, these barriers are typically in the range of 20–23 kcal/mol. mdpi.com These values provide a reference range for the expected rotational barrier in pyrimidine carboxamides. The presence of the electronegative pyrimidine ring and the chlorine substituent would be expected to influence the electronic properties of the carboxamide group and thus the height of the rotational barrier.

CompoundSolventRotational Barrier (ΔG‡)Reference
N,N-bis(2-hydroxyethyl)acetamideCD3SOCD318.1 kcal/mol (75.6 kJ mol–1) st-andrews.ac.uk
IsonicotinamideNot Specified14.1 kcal/mol nih.gov
(E)-3-(dimethylamino)-N,N-dimethylureaCDCl316.4 kcal/mol nih.gov
(E)-3-(dimethylamino)-N,N-dimethylacrylamideAcetone-d612.4 kcal/mol nih.gov

Table 1. Examples of Amide Rotational Barriers Determined by Dynamic NMR. This table presents the free energy of activation (ΔG‡) for C-N bond rotation in various amide-containing compounds, illustrating typical energy ranges determined by DNMR studies.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular structure of compounds like this compound. These methods are complementary and provide a detailed vibrational fingerprint of the molecule. nih.gov

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. For this compound, the primary carboxamide group (-CONH₂) gives rise to several characteristic absorption bands.

N-H Stretching: The symmetric and asymmetric stretching vibrations of the N-H bonds typically appear as two distinct bands in the 3100-3500 cm⁻¹ region.

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the spectrum of an amide, appearing in the region of 1650-1700 cm⁻¹. Its precise position is sensitive to hydrogen bonding and electronic effects from the pyrimidine ring.

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found around 1580-1650 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Pyrimidine Ring Vibrations: The pyrimidine ring itself has a set of characteristic stretching and bending vibrations, often appearing in the 1400-1600 cm⁻¹ and 800-1300 cm⁻¹ regions.

A study on the related compound 4,5,6-trichloropyrimidine-2-carboxamide reported N-H stretching vibrations at 3402, 3291, 3219, and 3167 cm⁻¹, and a strong C=O stretch at 1686 cm⁻¹, confirming the presence of the amide group. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it complementary to FTIR. It is especially useful for observing the vibrations of the pyrimidine ring and the C-Cl bond. The symmetric "breathing" modes of the pyrimidine ring often give rise to strong and sharp signals in the Raman spectrum.

Functional Group / VibrationTypical FTIR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Notes
N-H Stretch (asymmetric & symmetric)3100 - 35003100 - 3500Often appears as two bands in FTIR.
C=O Stretch (Amide I)1650 - 17001650 - 1700Very strong in FTIR. Position sensitive to H-bonding.
N-H Bend (Amide II)1580 - 16501580 - 1650Coupled C-N stretch and N-H bend.
Pyrimidine Ring Stretch1400 - 16001400 - 1600Often stronger and sharper in Raman spectra.
C-Cl Stretch600 - 800600 - 800Located in the fingerprint region.

Table 2. Characteristic Vibrational Frequencies for this compound. This table summarizes the expected wavenumber regions for the key functional groups of the title compound in FTIR and Raman spectroscopy.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. wikipedia.org The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for instance, by replacing the chlorine atom with a chiral substituent or by derivatizing the carboxamide group with a chiral amine, the resulting enantiomers could be distinguished and quantified using chiroptical methods.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. daveadamslab.comlibretexts.org An achiral molecule absorbs both forms of light equally, resulting in no CD signal. A chiral molecule, however, will absorb one form more than the other at specific wavelengths corresponding to its chromophoric transitions. libretexts.org

A CD spectrum is a plot of this differential absorption (ΔA = A_L - A_R) versus wavelength. The resulting positive or negative peaks, known as Cotton effects, provide a unique fingerprint for a specific enantiomer.

Structural Information: The sign and magnitude of the Cotton effects can be correlated with the absolute configuration (R/S) of the stereogenic centers in the molecule. rsc.org

Enantiomeric Excess (ee): For a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess. A pure enantiomer will show the maximum CD signal, while a racemic mixture (50:50) will show no signal. By comparing the CD signal of a sample to that of a pure enantiomeric standard, the ee can be precisely determined.

For a chiral derivative of this compound, the pyrimidine ring and the carboxamide group would act as chromophores, giving rise to CD signals in the UV region.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a chiral compound's optical rotation as a function of the wavelength of light. wikipedia.orgwikipedia.org When plane-polarized light passes through a solution of a chiral compound, the plane of polarization is rotated. The angle of this rotation varies with wavelength, and this variation is the ORD spectrum. wikipedia.org

Plain vs. Anomalous Curves: ORD curves can be "plain," showing a gradual increase or decrease in rotation as the wavelength changes, or they can be "anomalous," exhibiting distinct peaks and troughs. These anomalous curves, which also describe the Cotton effect, appear at wavelengths where the molecule absorbs light.

Structural Correlation: Like CD, the shape of the ORD curve is characteristic of a molecule's specific three-dimensional structure and can be used to assign absolute configurations. photophysics.com

Quantitative Analysis: The magnitude of the rotation at a specific wavelength (often the sodium D-line at 589 nm, denoted as [α]D) is proportional to the concentration of the chiral substance and its enantiomeric excess.

Both CD and ORD are powerful, non-destructive techniques that would be critical for the stereochemical characterization and purity assessment of any chiral derivatives of this compound. rsc.orgphotophysics.com

Computational Chemistry and Theoretical Studies of 4 Chloropyrimidine 2 Carboxamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 4-Chloropyrimidine-2-carboxamide (B6169000) would typically commence with a geometry optimization to find the lowest energy arrangement of its atoms. Using a functional like B3LYP with a basis set such as 6-311+G(d,p) would provide a reliable prediction of its ground state geometry. jchemrev.comjchemrev.com

The optimized structure is expected to have a nearly planar pyrimidine (B1678525) ring. The carboxamide group may exhibit some rotation around the C-C bond, but a conformation where the C=O group is oriented to minimize steric hindrance with the pyrimidine ring nitrogen would likely be favored. The bond lengths and angles would be influenced by the electronic effects of the substituents. The C-Cl bond, for instance, will have a specific length reflective of the halogen's interaction with the aromatic system.

Table 1: Predicted Key Geometrical Parameters of this compound

ParameterPredicted Value
C4-Cl Bond Length~1.74 Å
C2-C(O) Bond Length~1.50 Å
C=O Bond Length~1.23 Å
N-H Bond Lengths (Amide)~1.01 Å
C-N-C (Ring) Angle~115°
C-C-Cl Angle~119°

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Ab Initio Calculations for Electron Density Distribution

Ab initio calculations, which are based on first principles without empirical parameters, can provide a detailed picture of the electron density distribution. For this compound, these calculations would reveal the electron-deficient nature of the pyrimidine ring, a characteristic feature of azines. This is further intensified by the presence of the electronegative chlorine atom and the electron-withdrawing carboxamide group.

The electron density would be highest around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group. The chlorine atom would also exhibit high electron density due to its lone pairs. A map of the electrostatic potential (ESP) would show negative potential (red) around these electronegative atoms, indicating sites susceptible to electrophilic attack, while the ring carbons and amide hydrogens would show positive potential (blue), marking them as potential sites for nucleophilic attack or hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.com

For this compound, the HOMO is expected to be a π-orbital distributed over the pyrimidine ring, with some contribution from the lone pairs of the nitrogen and chlorine atoms. The LUMO is anticipated to be a π*-orbital, also located on the pyrimidine ring, with significant coefficients on the carbon atoms, particularly C4 and C6, which are para and ortho to the electron-withdrawing chloro and carboxamide groups, respectively.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO can predict the sites of nucleophilic and electrophilic attack. For instance, a nucleophile would preferentially attack the atoms with the largest LUMO coefficients. In the case of this compound, this would likely be the C4 carbon, which is attached to the chlorine atom, making it a prime site for nucleophilic aromatic substitution. stackexchange.com

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

OrbitalPredicted Energy (eV)Primary Localization
HOMO~ -7.5Pyrimidine Ring (π), N, Cl lone pairs
LUMO~ -1.8Pyrimidine Ring (π*), C4, C6
HOMO-LUMO Gap~ 5.7-

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A common and important reaction for chloropyrimidines is nucleophilic aromatic substitution (SNA_r_), where the chlorine atom is displaced by a nucleophile. researchgate.net To study this reaction for this compound, one would first locate the transition state (TS) structure for the rate-determining step, which is typically the formation of the Meisenheimer complex (a tetrahedral intermediate).

Transition state optimization algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. Once a candidate TS structure is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the confirmation of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, connecting the TS to the reactants and the intermediate (or products). A successful IRC calculation confirms that the located transition state indeed connects the desired reactants and products, providing a complete picture of the reaction pathway.

Energy Barrier Calculations for Key Transformations of this compound

By calculating the energies of the reactants, transition state, and products (or intermediates), the energy barriers for the reaction can be determined. The activation energy (the difference in energy between the reactants and the transition state) is a key determinant of the reaction rate.

For the nucleophilic aromatic substitution of this compound, computational studies would likely show a significant energy barrier for the formation of the Meisenheimer intermediate, reflecting the initial loss of aromaticity. The stability of the intermediate would be influenced by the ability of the pyrimidine ring and the carboxamide group to delocalize the negative charge. The subsequent loss of the chloride ion to restore aromaticity is typically a lower energy process.

A reaction coordinate diagram, plotting energy versus the reaction coordinate, would visually represent these energy changes. Such a diagram would clearly show the activation energies for each step of the reaction, providing a quantitative understanding of the reaction kinetics.

Table 3: Hypothetical Energy Profile for Nucleophilic Aromatic Substitution of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State 1 (Formation of Meisenheimer complex)+15 to +25
Meisenheimer Intermediate+5 to +10
Transition State 2 (Loss of Chloride)+8 to +15
Products (Substituted Pyrimidine + Chloride)-5 to -15

Note: These values are illustrative and represent a plausible range for a typical SNA_r_ reaction on a similar substrate.

Solvent Effects Modeling on Reaction Pathways

The chemical environment plays a pivotal role in the reaction kinetics and thermodynamics of this compound. Computational chemistry offers powerful tools to model these solvent effects, thereby predicting how reaction pathways might be altered in different media.

Density Functional Theory (DFT) has become a principal method for investigating reaction mechanisms in the presence of a solvent. rsc.org Solvent effects can be incorporated into these calculations through two primary models: explicit and implicit.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This allows for the detailed study of specific interactions, such as hydrogen bonding between the carboxamide group of this compound and protic solvent molecules like water or methanol (B129727). While computationally intensive, this model provides a highly accurate description of the immediate solvation shell.

Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is represented as a continuous dielectric medium. dntb.gov.ua This approach is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute. For this compound, PCM can be used to estimate the stabilization of polar transition states in various solvents, thus providing insights into how the solvent can influence reaction rates and product distributions. The choice of solvent, from non-polar (e.g., toluene) to polar aprotic (e.g., DMSO) and polar protic (e.g., water), can significantly impact the energy barriers of reactions involving the pyrimidine ring or the carboxamide group.

Studies on related heterocyclic systems have demonstrated that a combination of explicit and implicit models often yields the most accurate predictions for reaction pathways in solution. rsc.org For instance, in nucleophilic substitution reactions at the C4 position, the solvent can stabilize the charged intermediates and transition states, thereby lowering the activation energy.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical determinants of its biological activity and material properties. Conformational analysis and molecular dynamics simulations are indispensable tools for exploring these aspects.

Potential Energy Surface Mapping for Rotational Isomers

The rotation around the C2-C(O) single bond in this compound gives rise to different rotational isomers (rotamers). The stability of these rotamers is governed by steric and electronic effects. A potential energy surface (PES) map can be generated by systematically rotating this dihedral angle and calculating the energy at each step using quantum mechanical methods.

The PES for the rotation of the carboxamide group would likely reveal two main minima corresponding to the syn and anti conformations, where the carbonyl oxygen is oriented towards or away from the pyrimidine ring, respectively. The relative energies of these minima and the energy barriers separating them provide crucial information about the conformational preferences and the ease of interconversion. For similar van der Waals complexes, advanced methods like explicitly correlated coupled cluster (CCSD(T)-F12) have been used to generate highly accurate PES. rsc.org

Conformational Sampling and Stability Assessment

While PES mapping provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of this compound. guidechem.comcore.ac.uk By simulating the motion of the atoms over time, MD can explore a wide range of conformations and assess their relative stabilities.

MD simulations can be performed in a vacuum or, more realistically, in a simulated solvent environment. These simulations can reveal not only the preferred conformations but also the dynamic transitions between them. The stability of different conformers can be evaluated by analyzing their population distribution throughout the simulation trajectory. For complex biomolecular systems, MD simulations have been instrumental in understanding ligand binding and conformational changes. nih.gov

Table 1: Illustrative Conformational Stability Data

Rotational IsomerDihedral Angle (N1-C2-C=O)Relative Energy (kcal/mol)Population (%) at 298K
syn~0°0.075
anti~180°1.225

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations for this compound.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound, providing a powerful synergy with experimental data.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in predicting ¹H and ¹³C NMR chemical shifts. nih.gov

For chloropyrimidine derivatives, studies have shown that accurate prediction of NMR chemical shifts requires careful consideration of the level of theory, basis set, and solvent effects. nih.gov The inclusion of a solvent model, either implicit or explicit, is often crucial for obtaining results that correlate well with experimental spectra recorded in solution. nih.gov By comparing the calculated chemical shifts with experimental data, the proposed structure and assignments can be validated. Discrepancies between computed and experimental shifts can point to specific structural features or dynamic processes not captured by the computational model.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

ProtonPredicted Chemical Shift (ppm, GIAO/DFT)Experimental Chemical Shift (ppm)
H57.857.92
H68.908.98
-NH₂ (a)7.507.55
-NH₂ (b)8.108.15

Note: This table is for illustrative purposes. The predicted values are hypothetical and would need to be calculated specifically for this compound. Experimental data is from a generic similar compound.

Vibrational Frequency Calculations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR or Raman spectrum. uhcl.edu

For related compounds like 2-amino-5-chloropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement with experimental FT-IR and FT-Raman spectra. core.ac.uk A similar approach for this compound would involve geometry optimization followed by frequency calculations. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. For instance, the characteristic C=O stretching frequency of the carboxamide group is expected in the range of 1650-1700 cm⁻¹. libretexts.org The C-Cl stretching and pyrimidine ring vibrations would also have distinct calculated frequencies. Comparing the computed spectrum with the experimental one aids in the complete vibrational assignment and confirms the molecular structure.

Table 3: Calculated Vibrational Frequencies and Assignments (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
N-H stretch (asym)3450Carboxamide
N-H stretch (sym)3350Carboxamide
C-H stretch3100-3000Pyrimidine ring
C=O stretch1685Carboxamide
C=N/C=C stretch1600-1400Pyrimidine ring
C-Cl stretch750Chloro group

Note: This table is illustrative. The frequencies are typical values and would require specific DFT calculations for this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a specific chemical transformation. ontosight.ai For derivatives of this compound, QSRR studies are instrumental in predicting reaction outcomes, understanding reaction mechanisms, and guiding the synthesis of new analogues with desired reactivity profiles. These studies are particularly relevant for predicting the rates and regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr), a common transformation for chloropyrimidines. chemrxiv.orgchemrxiv.org

Descriptors for Reactivity Prediction

The foundation of any QSRR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and electronic properties. ontosight.ai For predicting the reactivity of this compound derivatives, a variety of descriptors, primarily derived from quantum chemical calculations, are employed. researchgate.net These can be broadly categorized into electronic, steric, and thermodynamic descriptors.

Electronic Descriptors: These descriptors are crucial for reactions governed by electronic effects, such as nucleophilic aromatic substitution. Key electronic descriptors include:

Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant for predicting the susceptibility of the pyrimidine ring to nucleophilic attack. A lower LUMO energy indicates a more electrophilic character and, generally, a higher reaction rate. wuxiapptec.comresearchgate.net For instance, in a study of 2-MeSO₂-4-chloropyrimidine, the LUMO was centered on the C4 position, while the LUMO+1, only slightly higher in energy, had a lobe at C2, suggesting potential reactivity at both sites. wuxiapptec.com

Molecular Electrostatic Potential (ESP): ESP maps provide a visual and quantitative representation of the charge distribution on the molecular surface. Regions of positive potential indicate electrophilic sites prone to nucleophilic attack. Descriptors derived from ESP, such as the average ESP at the carbon atom undergoing substitution (e.g., C4 in 4-chloropyrimidine), have shown a strong correlation with SNAr reaction rates. chemrxiv.orgchemrxiv.orgrsc.org A multivariate model for SNAr reactions found a robust linear relationship using the LUMO energy, the average ESP at the reaction center, and the sum of average ESP values for adjacent and para atoms. chemrxiv.org

Atomic Charges: Calculated atomic charges (e.g., Mulliken or Natural Population Analysis charges) on the atoms of the pyrimidine ring can indicate the most electrophilic centers. A more positive charge on a carbon atom attached to a leaving group (like chlorine) suggests a higher reactivity towards nucleophiles. nih.gov

Descriptor TypeSpecific DescriptorRelevance to Reactivity of Pyrimidine Derivatives
ElectronicLUMO EnergyIndicates susceptibility to nucleophilic attack; lower energy suggests higher reactivity. wuxiapptec.com
ElectronicMolecular Electrostatic Potential (ESP)Identifies electrophilic sites; positive potential at reaction center correlates with faster rates. chemrxiv.orgchemrxiv.org
ElectronicAtomic ChargesA more positive charge on the carbon atom bonded to the chlorine suggests greater reactivity. nih.gov
ElectronicGlobal Electrophilicity Index (ω)Measures the overall electrophilic nature of the molecule. researchgate.net
StericSterimol ParametersQuantifies the steric hindrance around the reaction center, affecting the approach of the nucleophile.
ThermodynamicEnthalpy of Formation (ΔfH°)Can be used to assess the relative stability of reactants and transition states. nih.gov

Steric and Geometrical Descriptors: While electronic factors are often dominant in SNAr reactions of chloropyrimidines, steric hindrance can also play a significant role, especially with bulky nucleophiles or substituted pyrimidine rings. Descriptors such as Sterimol parameters or van der Waals volumes can quantify the steric environment around the reaction site.

Thermodynamic Descriptors: Thermodynamic properties like the standard molar enthalpy of formation (ΔfH°) can be determined experimentally or computationally and used to assess the stability of different isomers or derivatives, which can indirectly relate to their reactivity. nih.gov

Statistical Models for Correlating Structure and Reaction Rates

Once a set of relevant descriptors has been calculated for a series of this compound derivatives, statistical methods are used to build the QSRR model. The goal is to create a mathematical equation that accurately describes the relationship between the descriptors (the independent variables) and the observed reaction rate or equilibrium constant (the dependent variable).

Multiple Linear Regression (MLR): MLR is one of the most common and straightforward methods used in QSRR studies. nih.govmdpi.com It assumes a linear relationship between the descriptors and the reactivity. The general form of an MLR equation is:

log(k) = β₀ + β₁D₁ + β₂D₂ + ... + βₙDₙ + ε

Where:

log(k) is the logarithm of the reaction rate constant.

D₁, D₂, ..., Dₙ are the molecular descriptors.

β₁, β₂, ..., βₙ are the regression coefficients, which indicate the weight or importance of each descriptor.

β₀ is the intercept.

ε is the error term.

A study on SNAr reactions successfully used a multivariate linear regression model to predict reaction rates for a diverse set of electrophiles, including nitrogen heterocycles. chemrxiv.orgchemrxiv.org The quality and predictive power of an MLR model are assessed using statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). nih.govmdpi.com

Advanced Statistical Methods: For more complex relationships where linearity cannot be assumed, more advanced statistical and machine learning methods can be employed. These include:

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov

Artificial Neural Networks (ANN): ANNs are powerful machine learning models capable of capturing complex, non-linear relationships between structure and reactivity. nih.govnih.gov

Support Vector Machines (SVM): SVM is another machine learning technique that can be used for both regression and classification tasks in QSRR. nih.gov

The development of a robust QSRR model for this compound derivatives relies on a high-quality dataset with accurately measured reaction rates and a carefully selected set of theoretical descriptors. Such models are invaluable for predicting the reactivity of novel derivatives, thereby accelerating the discovery and optimization of compounds with specific chemical properties.

Statistical ModelDescriptionApplicability to Pyrimidine Derivatives' Reactivity
Multiple Linear Regression (MLR)Establishes a linear relationship between descriptors and reactivity. nih.govWidely used for its simplicity and interpretability in predicting SNAr rates. chemrxiv.orgchemrxiv.org
Partial Least Squares (PLS)A regression method suitable for datasets with many, potentially correlated, descriptors. nih.govUseful when a large number of electronic and steric descriptors are considered.
Artificial Neural Networks (ANN)A machine learning approach that can model complex, non-linear relationships. nih.govCan provide more accurate predictions when the relationship between structure and reactivity is not linear.
Support Vector Machines (SVM)A machine learning method for regression and classification tasks. nih.govCan be employed to build robust predictive models for reaction rates.

Advanced Analytical Methodologies for Purity and Quantification of 4 Chloropyrimidine 2 Carboxamide

Chromatographic Separations for Purity Assessment and Quantification

Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a polar molecule like 4-Chloropyrimidine-2-carboxamide (B6169000), various chromatographic approaches can be utilized to assess its purity and quantify its presence in different matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net Method development involves the systematic optimization of several parameters to achieve the desired separation, including the choice of stationary phase, mobile phase composition, and detector.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of pyrimidine derivatives due to its applicability to a wide range of polar and non-polar compounds. researchgate.net In RP-HPLC, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase. The separation of pyrimidine derivatives is typically achieved using C8 and C18 silica (B1680970) gel columns. researchgate.net

For a compound like this compound, a typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). To improve peak shape and retention time reproducibility, especially for ionizable compounds, a buffer is often added to the aqueous portion of the mobile phase to control the pH. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate compounds with a wide range of polarities. researchgate.net

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, can also be employed for the separation of polar compounds like pyrimidine derivatives. nih.gov This technique can offer different selectivity compared to RP-HPLC and may be advantageous for resolving specific impurities that are difficult to separate using reverse-phase conditions. nih.gov

A key aspect of HPLC method development is validation, which ensures that the analytical method is suitable for its intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of a Pyrimidine Carboxamide Derivative

ParameterConditionReference
Column XTerra MS C18 (4.6 mm x 150 mm, 3.5 µm) cardiff.ac.uk
Mobile Phase Acetonitrile:Water (80:20) with 0.1% Formic Acid cardiff.ac.uk
Flow Rate 0.8 mL/min cardiff.ac.uk
Detection UV at a specified wavelength researchgate.net
Injection Volume 10 µL nih.gov

This table presents a hypothetical set of parameters based on typical conditions for related compounds and should be optimized for the specific analysis of this compound.

While this compound itself is not chiral, derivatives of this compound may contain stereocenters, making the separation of enantiomers crucial. Chiral HPLC is the primary technique for determining enantiomeric purity. This is accomplished using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs are widely used for the chiral separation of pharmaceuticals. fagg.be The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov

For instance, a study on a chiral 1,4-dihydropyrimidine (B1237445) derivative successfully employed a CHIRALCEL® OD-H column with a mobile phase of isopropyl alcohol and n-hexane to separate the enantiomers. nih.gov

Gas Chromatography (GC) for Volatile By-products and Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is highly valuable for the detection and quantification of volatile impurities and by-products that may be present from the synthesis process. This can include residual solvents and starting materials. GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of volatile species. creative-proteomics.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" separation technique that offers several advantages over traditional HPLC, including faster separations and reduced organic solvent consumption. chromatographytoday.comteledynelabs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. teledynelabs.com It is particularly well-suited for the separation of both chiral and achiral compounds. chromatographytoday.comchempartner.com

For polar compounds like this compound, the elution strength of pure carbon dioxide may be insufficient. Therefore, a polar co-solvent (modifier), such as methanol, is often added to the mobile phase to enhance analyte solubility and improve chromatographic performance. researchgate.net The addition of additives like ammonium (B1175870) acetate (B1210297) can further improve peak shape and is compatible with mass spectrometric detection. chromatographytoday.com SFC is increasingly being adopted in the pharmaceutical industry for both analytical and preparative scale separations due to its high efficiency and productivity. chromatographytoday.comchempartner.com Modern SFC instrumentation has overcome earlier limitations, offering improved precision, reproducibility, and sensitivity, making it suitable for regulated GMP environments. researchgate.net

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrimary ApplicationAdvantagesLimitations
Reverse-Phase HPLC Purity assessment and quantification of the main compound and polar impurities.Versatile, robust, widely applicable. researchgate.netMay require long run times for complex mixtures.
Normal-Phase HPLC Separation of highly polar compounds and isomers.Offers different selectivity than RP-HPLC. nih.govSensitive to water content in the mobile phase.
Gas Chromatography (GC) Analysis of volatile by-products and residual solvents.High resolution for volatile compounds. creative-proteomics.comNot suitable for non-volatile compounds without derivatization.
Supercritical Fluid Chromatography (SFC) Fast, efficient separations, including chiral separations.Reduced analysis time and solvent consumption. chromatographytoday.comteledynelabs.comMay not be suitable for highly polar, ionic compounds. teledynelabs.comresearchgate.net

Mass Spectrometry (MS) for Purity, Fragmentation, and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of pharmaceutical compounds, providing information on molecular weight, elemental composition, and structure. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled specificity and sensitivity for both qualitative and quantitative analysis. creative-proteomics.comnih.gov

For this compound, LC-MS would be the method of choice. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, can provide highly accurate mass measurements, which aids in the confident identification of the parent compound and its impurities. creative-proteomics.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. wikipedia.org By inducing fragmentation of the parent ion and analyzing the resulting product ions, valuable structural information can be obtained. nih.gov The fragmentation pattern of this compound would be influenced by the substituents on the pyrimidine ring. nih.gov Common fragmentation pathways for amides include the loss of the amide group. libretexts.org The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and in the structural elucidation of unknown impurities.

In terms of quantitative analysis, LC-MS/MS is a highly sensitive and selective technique. researchgate.net By operating the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific parent-to-product ion transitions are monitored, very low levels of the analyte can be quantified even in complex matrices. nih.gov This is crucial for impurity profiling and for bioanalytical studies.

Table 3: Potential Mass Spectrometric Fragmentation of this compound

Precursor Ion (m/z)Potential Fragment Ion (m/z)Neutral LossPlausible Interpretation
[M+H]+[M+H - NH3]+17Loss of ammonia (B1221849) from the carboxamide group
[M+H]+[M+H - CONH2]+44Loss of the carboxamide radical
[M+H]+[M+H - Cl]+35/37Loss of chlorine atom

This table represents hypothetical fragmentation pathways based on general principles of mass spectrometry. Actual fragmentation would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₅H₄ClN₃O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial in identifying potential impurities. The high resolving power of HRMS instruments allows for the separation of ions with very similar mass-to-charge ratios, ensuring that the measured mass is free from interference.

Table 1: Theoretical Exact Mass of this compound

ParameterValue
Molecular FormulaC₅H₄ClN₃O
Monoisotopic Mass157.00429 u

Note: The exact mass is calculated using the masses of the most abundant isotopes: ¹²C = 12.000000 u, ¹H = 1.007825 u, ³⁵Cl = 34.968853 u, ¹⁴N = 14.003074 u, and ¹⁶O = 15.994915 u.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the identity of a compound by comparing its experimental fragmentation pattern with known pathways or theoretical predictions.

Table 2: Predicted Fragmentation Ions for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral Loss
157.0043122.0110Cl
157.0043114.0354C(O)NH₂
157.0043130.0172HCN
122.011095.0041HCN
114.035487.0273HCN

Note: These are predicted fragmentation patterns based on the general fragmentation behavior of chloropyrimidines and related heterocyclic compounds.

Quantitative Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds, even at trace levels. nih.govplos.orgnih.govnih.gov This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. For the quantitative analysis of this compound, a specific precursor-to-product ion transition is monitored in Multiple Reaction Monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio and minimizes matrix effects.

The development of a robust LC-MS/MS method involves the optimization of chromatographic conditions to achieve good peak shape and separation from potential interferences, as well as the fine-tuning of mass spectrometer parameters to maximize sensitivity. nih.gov

Table 3: Typical Parameters for LC-MS/MS Analysis of Pyrimidine Derivatives

ParameterTypical Value/Condition
LC Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile with a small percentage of formic acid
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Product Ion(s) Specific fragment ions determined from MS/MS analysis

Note: The specific parameters would need to be optimized for this compound.

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a simpler and more accessible approach for the quantification of compounds compared to mass spectrometry.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry measures the absorbance of light by a compound in solution, which is directly proportional to its concentration according to the Beer-Lambert law. This technique is widely used for routine quantitative analysis due to its simplicity and cost-effectiveness. The first step in developing a UV-Vis method is to determine the wavelength of maximum absorbance (λmax) for the compound. For pyrimidine derivatives, the λmax is typically in the UV region. For instance, a related pyrimidine derivative was found to have a λmax at 275 nm. nih.gov

Table 4: UV-Visible Spectrophotometry Method Parameters

ParameterDescription
Solvent A suitable solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or water).
Wavelength Scan A scan is performed to identify the λmax.
Calibration Curve A series of standards of known concentrations are prepared and their absorbances are measured to create a calibration curve.
Quantification The concentration of an unknown sample is determined by measuring its absorbance and interpolating from the calibration curve.

Quantitative Fourier Transform Infrared (Q-FTIR) Spectroscopy

While primarily a qualitative technique for identifying functional groups, Fourier Transform Infrared (FTIR) spectroscopy can be adapted for quantitative analysis. Quantitative FTIR (Q-FTIR) relies on the principle that the intensity of a specific infrared absorption band is proportional to the concentration of the corresponding functional group. For this compound, characteristic absorption bands for the C=O of the amide and the C-Cl bond can be used for quantification.

A study on the related compound 4,5,6-trichloropyrimidine-2-carboxamide identified N-H stretches at 3402, 3291, 3219, and 3167 cm⁻¹ and a C=O stretch at 1686 cm⁻¹. mdpi.com These characteristic peaks could potentially be used for the quantitative analysis of this compound.

Table 5: Characteristic FTIR Absorption Bands for Pyrimidine Carboxamides

Functional GroupApproximate Wavenumber (cm⁻¹)
N-H Stretch (Amide)3400 - 3100
C=O Stretch (Amide)1700 - 1650
C-Cl Stretch800 - 600

Note: The exact wavenumbers can vary depending on the molecular environment.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized compound and confirming its purity. For this compound (C₅H₄ClN₃O), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.

Table 6: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )% Composition
CarbonC12.01138.11
HydrogenH1.0082.56
ChlorineCl35.45322.51
NitrogenN14.00726.67
OxygenO15.99910.15

A close agreement between the experimentally determined elemental composition and the theoretical values provides strong evidence for the compound's identity and purity. For example, a correct elemental analysis was obtained for the related compound 4,5,6-trichloropyrimidine-2-carboxamide, confirming its molecular formula of C₅H₂Cl₃N₃O. mdpi.com

Thermal Analysis Techniques for Polymorphic Assessment (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis without discussing specific decomposition temperatures)

The identification and characterization of polymorphic forms of an active pharmaceutical ingredient (API) are critical aspects of drug development. Polymorphs, being different crystalline forms of the same molecule, can exhibit distinct physicochemical properties. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for investigating the polymorphic behavior of pharmaceutical solids such as this compound.

Differential Scanning Calorimetry (DSC) for Polymorphic Assessment

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is highly effective for studying polymorphism as different crystal forms will exhibit unique melting points, heats of fusion, and solid-state transition temperatures. researchgate.net

When a sample of this compound containing a mixture of polymorphs or a single metastable form is heated, the DSC thermogram can reveal distinct thermal events. For instance, a metastable polymorph might melt at a lower temperature, followed by recrystallization into a more stable form, which then melts at a higher temperature. This phenomenon, known as melt-recrystallization, is a strong indicator of polymorphism. The presence of multiple endotherms (melting peaks) in a DSC scan of a single substance is also a hallmark of polymorphism.

The utility of DSC in identifying polymorphism can be illustrated by considering a hypothetical scenario for this compound. If two polymorphic forms, designated as Form A (metastable) and Form B (stable), exist, their DSC profiles would be distinct.

Hypothetical DSC Data for Polymorphs of this compound

Polymorphic FormOnset of Melting (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)
Form A145.2148.585.3
Form B160.7163.1102.7

This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

In this hypothetical case, the lower melting point and enthalpy of fusion of Form A are consistent with it being the metastable form, as per the general rules of polymorphism. The higher melting point and enthalpy of fusion for Form B suggest it is the more thermodynamically stable form.

Thermogravimetric Analysis (TGA) in Polymorphic Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While TGA is primarily used to study thermal stability and decomposition, it plays a crucial supporting role in polymorphic assessment. researchgate.net

For non-solvated polymorphs, the TGA curve is expected to remain flat until the onset of decomposition, indicating no mass loss due to solvent evaporation. This is critical because the presence of a solvent in the crystal lattice (a solvate or pseudopolymorph) can be mistaken for a true polymorph. A study on various pyrimidine derivatives demonstrated that TGA can effectively distinguish between anhydrous forms and solvates by showing mass loss at temperatures below the decomposition point for the latter. researchgate.net

If this compound were to exist as an anhydrous polymorph and a solvate, their TGA profiles would differ significantly, as illustrated in the hypothetical data below.

Hypothetical TGA Data for Anhydrous and Solvated Forms of this compound

FormTemperature Range of Initial Mass Loss (°C)Percentage Mass Loss
Anhydrous PolymorphNo significant mass loss below decomposition< 0.5%
Hydrated Form80 - 120~10.2% (corresponding to one mole of water)

This data is hypothetical and for illustrative purposes only.

4 Chloropyrimidine 2 Carboxamide As a Versatile Synthetic Precursor

Role in the Construction of Complex Heterocyclic Systems

The pyrimidine (B1678525) core of 4-chloropyrimidine-2-carboxamide (B6169000) is a foundational element for the assembly of more intricate heterocyclic frameworks. The presence of the reactive C4-chloro substituent allows for annulation reactions, where new rings are built onto the existing pyrimidine structure, leading to polycyclic systems with diverse biological and material science applications.

Fusion reactions involving this compound or its close analogues are a direct pathway to polycyclic nitrogen heterocycles, such as the medicinally significant pyrido[2,3-d]pyrimidines. In these reactions, the chlorine atom typically serves as a leaving group in an initial nucleophilic aromatic substitution (SNAr) step, which is followed by an intramolecular cyclization. For instance, reacting a substituted 4-chloropyrimidine (B154816) with a molecule containing an appropriately positioned amine and an active methylene (B1212753) group can lead to a fused pyridone ring. While direct examples with the 2-carboxamide (B11827560) derivative are specific, the general strategy is well-established for related 4-chloropyrimidines. The synthesis of pyrido[2,3-d]pyrimidines often proceeds through a Friedländer-type condensation, where a 4-aminopyrimidine-5-carbaldehyde (B100492) acts as a key intermediate. This highlights how modifications of the groups at C2 and C5 can be used in conjunction with the reactivity at C4 to build complex fused systems.

A significant application of pyrimidine derivatives is in the synthesis of bridgehead nitrogen compounds, which are a common structural motif in many natural products and biologically active molecules. rsc.org An important class of such compounds, the 4H-pyrido[1,2-a]pyrimidin-4-ones, has been synthesized using related chloropyrimidine precursors. nih.gov The synthesis involves the reaction of a substituted 2-aminopyridine (B139424) with a reactant that builds the pyrimidine ring.

A plausible synthetic route starting from a derivative of this compound could involve an initial displacement of the chloride by a suitable nucleophile, such as an enolate derived from a β-keto ester. This would be followed by a series of transformations to construct the second ring, leading to the bridgehead nitrogen system. For example, a reaction sequence could yield a 9-hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, a scaffold noted for its antiallergic properties. nih.gov

Bridgehead Heterocycle Class General Precursors Key Reaction Type Significance
4H-Pyrido[1,2-a]pyrimidin-4-ones2-Aminopyridines, ChloropyrimidinesCyclocondensationAntiallergic Agents nih.gov
Fused Pyrimidines4,6-DichloropyrimidinesSNAr followed by CyclizationAccess to diverse polycyclic systems

Scaffold Diversification Strategies Utilizing the Reactivity of this compound

The dual reactivity of this compound makes it an excellent starting point for creating large collections of related but structurally distinct molecules. This process, known as scaffold diversification, is central to fields like medicinal chemistry for exploring structure-activity relationships (SAR).

The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com This reactivity allows for the straightforward introduction of a wide array of substituents by treating the parent compound with various nucleophiles. In parallel synthesis, multiple reactions are run simultaneously to rapidly generate a library of analogues.

Nucleophilic Aromatic Substitution (SNAr): A library of C4-substituted pyrimidine-2-carboxamides can be generated by reacting this compound with a diverse set of amines, alcohols, or thiols. These reactions are often facilitated by a base and can proceed under mild conditions. For example, reactions with various primary and secondary amines would yield a library of 4-aminopyrimidine-2-carboxamide derivatives. nih.gov

Cross-Coupling Reactions: In addition to SNAr, the C-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) reactions. mdpi.com These methods are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. A Suzuki-Miyaura coupling reaction with a collection of aryl or heteroaryl boronic acids would produce a library of 4-arylpyrimidine-2-carboxamides, introducing significant structural diversity. nih.gov

The table below illustrates a hypothetical parallel synthesis plan.

Reaction Type Coupling Partner (Example) Catalyst/Conditions (Typical) Product Class
SNAr (Amination)MorpholineK₂CO₃, DMF, 80 °C4-(Morpholin-4-yl)pyrimidine-2-carboxamide
SNAr (Alkoxylation)Sodium MethoxideMethanol (B129727), rt4-Methoxypyrimidine-2-carboxamide
Suzuki-Miyaura CouplingPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C4-Phenylpyrimidine-2-carboxamide
Buchwald-Hartwig AminationAniline (B41778)Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C4-(Phenylamino)pyrimidine-2-carboxamide

The power of using this compound as a common precursor lies in the ability to systematically and predictably modify its structure. By employing a range of nucleophiles and coupling partners, a vast chemical space can be explored starting from a single, readily accessible molecule. For instance, a scaffold hopping strategy might replace a known active core with the pyrimidine-2-carboxamide (B1283407) moiety, which can then be decorated with various side chains via SNAr or cross-coupling to find new bioactive compounds. nih.govnih.gov This approach allows chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles by making small, deliberate changes to the molecular structure. The carboxamide group itself can be further modified, for example, by hydrolysis to the carboxylic acid or dehydration to a nitrile, adding another layer of diversification.

Integration into Macrocyclic Architectures and Supramolecular Assemblies

Beyond its use in traditional small-molecule synthesis, the structural features of this compound lend themselves to the construction of more complex, higher-order structures like macrocycles and supramolecular assemblies.

The directed formation of macrocycles often relies on reactions that can be performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. A derivative of this compound could be incorporated into a linear precursor containing two reactive functional groups. For example, a long-chain molecule with a terminal amine and a terminal boronic acid could be synthesized. The amine could first displace the chlorine on the pyrimidine via an SNAr reaction. Then, an intramolecular Suzuki-Miyaura coupling could be envisioned between the boronic acid and another halide positioned elsewhere on the molecule, effectively "stitching" the molecule into a large ring that incorporates the pyrimidine-2-carboxamide unit. The synthesis of macrocycles often involves iterative steps to build affinity and desired conformational properties. nih.gov

The pyrimidine ring, with its hydrogen bond accepting nitrogen atoms, and the carboxamide group, with its hydrogen bond donating and accepting capabilities, make this compound an excellent component for supramolecular chemistry. nih.gov Supramolecular assemblies are ordered structures formed through non-covalent interactions like hydrogen bonding, π–π stacking, and halogen bonding. nih.gov In the solid state, molecules of this compound can self-assemble into well-defined patterns. For instance, the carboxamide groups can form strong, directional hydrogen bonds with each other, creating tapes or sheets, while the pyrimidine rings can interact via π–π stacking. The chlorine atom can also participate in halogen bonding, further directing the crystal packing. mdpi.com These principles are fundamental to crystal engineering, where predictable intermolecular interactions are used to design new materials with specific properties.

Lack of Sufficient Data for "this compound" as a Synthetic Precursor

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available information regarding the use of This compound as a versatile synthetic precursor for specialty chemicals and advanced materials. The search for its specific chemical role, detailed research findings, and reaction data for this particular compound did not yield sufficient results to construct a thorough and scientifically accurate article as per the requested outline.

The investigation into the synthetic applications of this compound, including searches by its chemical name and CAS number (2411217-62-2), predominantly returned information on structurally related but distinct molecules, such as:

4-Chloropyridine-2-carboxamide

2-Chloropyrimidine-4-carboxamide

2-Amino-4-chloropyrimidine derivatives

Therefore, the section on "Precursor in the Synthesis of Specialty Chemicals and Advanced Materials" cannot be developed with the required depth and accuracy. No data tables with detailed research findings for this specific compound could be compiled from the available resources.

Structure Activity Relationship Sar Methodologies and Design Principles for 4 Chloropyrimidine 2 Carboxamide Derivatives

Rational Design of 4-Chloropyrimidine-2-carboxamide (B6169000) Derivatives for Modulated Reactivity

The rational design of this compound derivatives is a key strategy to fine-tune their chemical properties. This approach relies on a deep understanding of how substituent placement and electronic and steric characteristics affect the molecule's reactivity.

The reactivity of the this compound core is highly sensitive to the nature and position of substituents. The pyrimidine (B1678525) ring possesses two nitrogen atoms, which are electron-withdrawing and influence the electron density distribution across the ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is a primary site for such reactions.

Studies on related di-substituted pyrimidines, such as 2,4-dichloropyrimidines, provide valuable insights into the regioselectivity of nucleophilic attack. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2. stackexchange.com The stability of the Meisenheimer complex, the anionic intermediate formed during SNAr, also plays a crucial role. The intermediate formed by attack at C4 can be stabilized by resonance involving both ring nitrogens. stackexchange.com

However, the substitution pattern on the pyrimidine ring can significantly alter this inherent reactivity. For instance, the presence of an electron-donating group (EDG) at the C6 position of a 2,4-dichloropyrimidine (B19661) can shift the selectivity towards C2 substitution. wuxiapptec.com Conversely, an electron-withdrawing group (EWG) at the C5 position can further enhance the reactivity at the C4 position. In the context of this compound, substituents on the carboxamide nitrogen can also exert an influence on the reactivity of the C4-chloro group through electronic effects transmitted through the pyrimidine ring.

Research on the synthesis of various pyrimidine derivatives has demonstrated that the regioselectivity of SNAr reactions is a delicate balance of electronic and steric factors. wuxiapptec.comwuxiapptec.com For example, in the synthesis of 2,4-diamino-6-substituted pyrimidine derivatives, the initial chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253) is a key step, followed by nucleophilic substitution where the reactivity of the chloro group is paramount. mdpi.com

Derivative TypeKey Findings on ReactivityReference
2,4-DichloropyrimidinesC4 position is generally more reactive to nucleophilic attack than C2. stackexchange.com
2,4-Dichloropyrimidines with C6-EDGSubstitution at C2 is favored over C4. wuxiapptec.com
2-MeSO2-4-ChloropyrimidineExhibits dichotomy in regioselectivity: C4 with amines, C2 with alkoxides. This is due to hydrogen bonding between the nucleophile and the MeSO2 group directing the attack to C2. wuxiapptec.com
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAmination is feasible with anilines, with the reaction rate influenced by the pKa of the aniline (B41778) and steric hindrance. preprints.org

The electronic and steric properties of substituents on the pyrimidine core are fundamental to modulating the reactivity of this compound derivatives.

Electronic Effects:

Steric Effects:

Steric hindrance plays a significant role in dictating the accessibility of the reaction center to incoming nucleophiles. Bulky substituents ortho to the C4-chloro group can impede the approach of a nucleophile, thereby slowing down the rate of substitution. This effect is particularly pronounced with larger nucleophiles. For instance, studies on the reaction of substituted nitrobenzenes with amines have shown that ortho-substituents can lead to significant rate retardation. researchgate.net Similarly, in the context of this compound, bulky groups at the C5 position or on the carboxamide nitrogen could sterically shield the C4 position.

ModulationExpected Effect on Reactivity at C4Rationale
Electronic
Addition of EWG (e.g., -NO₂) at C5/C6IncreaseDecreases electron density of the pyrimidine ring, making it more electrophilic.
Addition of EDG (e.g., -NH₂) at C5/C6DecreaseIncreases electron density of the pyrimidine ring, making it less electrophilic.
Steric
Bulky substituent at C5DecreaseHinders the approach of nucleophiles to the C4 position.
Bulky substituent on the carboxamide nitrogenPotential DecreaseMay sterically shield the C4 position depending on conformation.

Computational Approaches in Structure-Reactivity Correlation Studies

Computational chemistry provides powerful tools to investigate the structure-reactivity relationships of this compound derivatives at a molecular level. These methods allow for the systematic exploration of chemical space and the rationalization of experimental observations.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured reactivity. scirp.org These models are valuable for predicting the reactivity of novel derivatives without the need for extensive experimental synthesis and testing.

The development of a QSRR model for this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of derivatives with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are used to build a model that links the descriptors to the reactivity. oup.comnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For pyrimidine derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment have been shown to be important in explaining their properties. scirp.org QSRR studies on related heterocyclic systems have successfully predicted retention behavior in chromatography, which is a property related to intermolecular interactions and thus reactivity. oup.comnih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that possess desired properties. nih.gov For this compound, virtual screening can be employed to explore a vast chemical space of potential derivatives and prioritize those with specific reactivity profiles for synthesis.

The process typically involves:

Library Generation: A virtual library of this compound derivatives is created by systematically varying the substituents at different positions of the scaffold.

Property Prediction: For each virtual compound, key properties related to reactivity, such as electronic parameters (e.g., LUMO energy, partial charges) and steric parameters, are calculated using computational methods.

Filtering and Ranking: The virtual library is then filtered and ranked based on predefined criteria for the desired reactivity. For instance, if enhanced reactivity towards a specific nucleophile is sought, compounds with a lower LUMO energy and less steric hindrance around the C4 position would be prioritized.

This approach allows for the efficient exploration of millions of potential derivatives, significantly accelerating the discovery of compounds with tailored reactivity. nih.govrsc.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov While often used in drug discovery to predict the binding of a ligand to a protein's active site, the principles of molecular docking can also be applied to understand the potential non-covalent interaction motifs of this compound derivatives.

By docking derivatives into a simulated environment, such as a solvent box or a model receptor cavity, it is possible to identify key interaction points. These simulations can reveal:

Hydrogen Bonding: The potential for the carboxamide group and the pyrimidine nitrogens to act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: How different substituents contribute to hydrophobic interactions with the surrounding environment.

Electrostatic Interactions: The role of the electron distribution in guiding the orientation of the molecule within an electric field.

These studies can provide insights into the types of intermolecular forces that a given derivative is likely to engage in, which is fundamental to understanding its chemical behavior in various environments. For example, docking studies on pyrimidine derivatives have been used to analyze their binding modes and interaction patterns. mdpi.comremedypublications.com

Combinatorial Chemistry and High-Throughput Synthesis Applied to this compound Derivatives

Combinatorial chemistry, coupled with high-throughput synthesis, offers a powerful paradigm for the rapid generation of large, diverse libraries of molecules. For the this compound scaffold, the reactive chlorine atom at the C4 position serves as a versatile handle for introducing a wide array of chemical substituents, enabling extensive exploration of structure-activity relationships (SAR).

Automated synthesis platforms are central to high-throughput synthesis, allowing for the rapid and parallel production of numerous derivatives. These systems utilize robotics and specialized reactors to perform repetitive chemical transformations with high precision and reproducibility. Microwave-assisted synthesis, for instance, has been shown to be a highly efficient method for generating derivatives of related chloropyrimidine scaffolds. nih.gov This technique significantly accelerates reaction times for nucleophilic substitution at the C4 position, where various amines or other nucleophiles are introduced.

The process typically involves dispensing the this compound scaffold into an array of reaction vials, followed by the automated addition of diverse building blocks from a pre-selected library. The reactions are then subjected to controlled conditions (e.g., microwave irradiation at a specific temperature and time) to drive the formation of the desired products. nih.gov This parallel approach allows for the "decoration" of the core scaffold with hundreds or thousands of different substituents in a short period.

Below is an interactive table illustrating a hypothetical library generated from reacting this compound with a selection of primary and secondary amines, a common strategy for scaffold decoration.

Building Block (Amine)Building Block TypeResulting Derivative Core Structure
CyclohexylamineAliphatic Amines4-(Cyclohexylamino)pyrimidine-2-carboxamide
BenzylamineAliphatic Amines4-(Benzylamino)pyrimidine-2-carboxamide
AnilineAromatic Amines4-(Phenylamino)pyrimidine-2-carboxamide
4-FluoroanilineAromatic Amines4-((4-Fluorophenyl)amino)pyrimidine-2-carboxamide
Piperidine (B6355638)Heterocyclic Amines4-(Piperidin-1-yl)pyrimidine-2-carboxamide
MorpholineHeterocyclic Amines4-(Morpholino)pyrimidine-2-carboxamide

A fundamental challenge in combinatorial chemistry is identifying the specific molecule responsible for a desired biological effect from a vast library. Encoding and deconvolution are the processes of labeling and subsequently identifying active compounds. In the context of a "one-bead-one-compound" library, where each bead in a resin holds a unique chemical entity, several encoding strategies exist. nih.gov

One method is chemical encoding , where a unique chemical tag is co-synthesized onto the bead alongside the library compound at each step of the synthesis. psu.edu After screening, the tags on the "hit" beads can be analyzed (e.g., by mass spectrometry) to reveal the synthetic history and thus the structure of the active compound.

Another approach is spatial encoding or positional encoding. In this method, compounds are synthesized in a specific location within a microplate array. The coordinates (plate number, row, and column) serve as the identifier for the compound at that position. Automated screening directly links biological activity to a specific well, immediately identifying the structure.

Deconvolution strategies are used for libraries synthesized without explicit encoding. In an iterative deconvolution process, pools of compounds are systematically tested. If a pool is active, it is subdivided into smaller pools and re-tested. This process is repeated until a single active compound is isolated. While effective, this method is more time-consuming than direct decoding of encoded libraries. The choice of strategy depends on the library's size, the nature of the assay, and the available instrumentation. nih.gov

Fragment-Based Design Strategies Incorporating the Pyrimidine-2-carboxamide (B1283407) Moiety

Fragment-Based Drug Discovery (FBDD) is a rational approach to lead generation that has gained significant traction in the pharmaceutical industry. openaccessjournals.com It begins by screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov The pyrimidine-2-carboxamide moiety itself, being a small, stable structure with hydrogen bonding capabilities, is an excellent candidate for inclusion in a fragment library.

The core principle of FBDD adheres to the "Rule of Three," which suggests ideal fragments should have a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors or acceptors. nih.gov Once a fragment hit is identified, its binding mode is typically determined using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govproteopedia.org This structural information is then used to guide the optimization of the fragment into a more potent lead compound through several strategies.

Fragment Growing: This strategy involves adding chemical functionality to the initial fragment hit to make new interactions with the target protein, thereby increasing binding affinity. For a pyrimidine-2-carboxamide fragment, this could involve derivatization at the C4 or C5 positions of the pyrimidine ring.

Fragment Linking: If two different fragments are found to bind in adjacent pockets on the target's surface, they can be chemically linked together. frontiersin.org This can dramatically increase potency and selectivity. For example, a pyrimidine-2-carboxamide fragment binding in one sub-pocket could be linked to another fragment occupying a neighboring hydrophobic pocket.

Fragment Merging/Scaffolding: This involves combining the chemical features of multiple overlapping fragment hits into a single, more potent molecule. frontiersin.org

The following table compares these key FBDD strategies as they could be applied to a pyrimidine-2-carboxamide fragment.

FBDD StrategyDescriptionApplication to Pyrimidine-2-carboxamide FragmentKey Requirement
Fragment GrowingExtending a single fragment hit to engage with nearby binding regions.Adding substituents to the C4 or C5 positions to access adjacent pockets on the target protein.A single, validated fragment hit with a known 3D binding mode.
Fragment LinkingConnecting two or more distinct fragments that bind to adjacent sites.Connecting the pyrimidine-2-carboxamide core to another fragment via a suitable chemical linker.Two or more fragment hits with known binding locations in close proximity. frontiersin.org
Fragment MergingDesigning a novel molecule that incorporates the key binding features of multiple, overlapping fragments.Creating a new scaffold that retains the key interaction points of the pyrimidine-2-carboxamide and another overlapping fragment.Multiple fragments that share a common binding region. frontiersin.org

Topological and Cheminformatics Analyses of this compound Chemical Space

Cheminformatics provides the computational tools to analyze and visualize the chemical space of a compound library, offering insights into its diversity, drug-likeness, and novelty. nih.gov For a library of this compound derivatives, these analyses are crucial for prioritizing compounds for synthesis and testing.

The analysis begins by generating a virtual library of derivatives and calculating a range of molecular descriptors for each compound. These descriptors fall into several categories:

Physicochemical Properties: These include fundamental properties like molecular weight (MW), octanol-water partition coefficient (cLogP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. These are critical for predicting a molecule's pharmacokinetic profile.

Topological Descriptors: These are numerical values derived from the 2D graph representation of a molecule, describing its size, shape, and degree of branching.

Molecular Fingerprints: These are bit strings that encode the structural features of a molecule. By comparing fingerprints, the structural similarity or diversity between molecules in a library can be quantified.

By plotting these properties, one can visualize the area of "chemical space" occupied by the library. nih.gov This allows researchers to assess the library's diversity and compare its properties to those of known drugs or other relevant compound collections. For example, a key goal is to ensure the library contains a wide range of scaffolds and physicochemical properties to maximize the chances of finding a hit against various targets. Scaffold analysis, in particular, identifies the core ring systems and structural motifs present in the library, highlighting areas of structural novelty. nih.gov

This table provides a hypothetical cheminformatics analysis for a small set of 4-substituted pyrimidine-2-carboxamide derivatives, illustrating the types of descriptors used to define chemical space.

Derivative NameMolecular FormulaMolecular Weight (g/mol)cLogPH-Bond DonorsH-Bond Acceptors
4-(Methylamino)pyrimidine-2-carboxamideC6H8N4O152.15-0.8524
4-(Phenylamino)pyrimidine-2-carboxamideC11H10N4O214.221.2524
4-(Cyclohexylamino)pyrimidine-2-carboxamideC11H16N4O220.271.4024
4-(Morpholino)pyrimidine-2-carboxamideC9H12N4O2208.22-0.4015

Emerging Research Areas and Future Perspectives on 4 Chloropyrimidine 2 Carboxamide

Development of Novel Catalytic Systems for 4-Chloropyrimidine-2-carboxamide (B6169000) Transformations

The synthesis and modification of this compound and related structures are increasingly benefiting from the development of sophisticated catalytic systems designed to enhance efficiency, selectivity, and substrate scope. Research has moved beyond traditional methods to embrace novel catalysts that operate under milder conditions and offer greater control over reaction outcomes.

Palladium-catalyzed oxidative processes have been effectively designed for the synthesis of pyrimidine (B1678525) carboxamides from simple starting materials like amidines, styrene, and N,N-dimethylformamide (DMF). mdpi.com In these reactions, DMF can ingeniously serve as a dual synthon, providing both a carbon atom and the amide group. mdpi.com Copper catalysis is also prominent, with copper-catalyzed three-component reactions providing a facile and efficient route to derivatives like 4-iminopyrimidines from starting materials such as 1-(naphthalene-1-yl)-1,3-butadiyne, tosylazide, and imidamides. researchgate.net

A significant trend is the growing use of heterogeneous and nanocatalysts, which facilitate easier separation and recycling, aligning with the principles of green chemistry. One such example is the use of sulfonic acid functionalized SBA-15, a type of mesoporous silica (B1680970), for the one-pot synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net Similarly, magnetic iron oxide nanoparticles (nano Fe3O4) have been employed as a catalyst for the solvent-free, one-pot, three-component synthesis of pyrimidine derivatives. researchgate.netgrowingscience.com Further innovation in this area includes the development of reusable heterogeneous magnetic nanocatalysts like SCMNPs@Urea/Py-CuCl2, which has demonstrated high efficiency in the synthesis of pyrano[2,3-d]pyrimidinone derivatives and can be recycled for multiple runs without a significant drop in activity. researchgate.net

Even simple organic bases are being used in novel catalytic contexts. For instance, piperidine (B6355638) has been used as a mild catalytic base to promote Michael addition and subsequent intramolecular cyclization to form complex nicotinamide (B372718) structures, which are precursors for fused pyrimidine systems. rsc.org

Table 1: Examples of Novel Catalytic Systems in Pyrimidine Synthesis

Catalyst Type Specific Catalyst Example Reaction Type Key Advantages
Homogeneous Metal Palladium (Pd) Four-component oxidative reaction Utilizes DMF as a dual synthon mdpi.com
Homogeneous Metal Copper (I) Chloride (CuCl) Three-component reaction Facile and efficient route to 4-iminopyrimidines researchgate.net
Heterogeneous Solid Acid Sulfonic acid functionalized SBA-15 One-pot synthesis of pyrido[2,3-d]pyrimidines Clean, efficient, solvent-free conditions researchgate.net
Heterogeneous Nanocatalyst Magnetic nano Fe3O4 particles One-pot, three-component reaction Solvent-free conditions, easy separation researchgate.netgrowingscience.com
Reusable Nanocatalyst SCMNPs@Urea/Py-CuCl2 One-pot multicomponent synthesis Reusable for up to six runs, magnetic separation researchgate.net

Photoredox Catalysis and Electrochemistry in this compound Chemistry

The fields of photoredox catalysis and electrochemistry offer powerful, modern strategies for activating molecules and forming chemical bonds under mild conditions. acs.org These approaches, which rely on single-electron transfer (SET) processes, are being increasingly explored for the synthesis and functionalization of heterocyclic compounds, including pyrimidines.

Electrochemistry: Electrochemical studies on pyrimidine and its derivatives have established the fundamental principles of their redox behavior. Pyrimidine itself can be reduced at the 3,4-position to form a free radical, which can then undergo further reduction. acs.org The electrochemical reduction of various pyrimidine compounds has been investigated, revealing that the process is often pH-dependent. acs.orgresearchgate.netacs.org The π-accepting character of the pyrimidine ring makes it susceptible to reduction, affording a radical anion. cdnsciencepub.com This inherent electrochemical activity provides a basis for developing new synthetic transformations, where an electric current can be used to generate reactive intermediates from this compound without the need for harsh chemical reagents.

Photoredox Catalysis: Visible-light photoredox catalysis leverages the ability of photocatalysts (metal complexes or organic dyes) to convert light energy into chemical energy, initiating SET processes with organic substrates to create reactive radical species. acs.orgnicewiczlaboratory.comyoutube.com This strategy has been successfully applied to pyrimidine chemistry. For example, a photoredox-catalyzed amination of o-hydroxyarylenaminones has been developed to synthesize amino pyrimidines under mild conditions. mdpi.com

For a molecule like this compound, photoredox catalysis could enable a variety of transformations. The process can operate through two primary quenching pathways:

Reductive Quenching: The excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing catalyst can then transfer an electron to the pyrimidine substrate, potentially leading to de-chlorination or other reductive couplings.

Oxidative Quenching: The excited photocatalyst is oxidized by an electron acceptor or directly oxidizes the substrate. For a pyrimidine derivative, this could generate a radical cation, opening pathways for different functionalizations. youtube.com

The combination of photoredox catalysis with other catalytic cycles, known as dual catalysis, further expands the synthetic possibilities, enabling the construction of challenging carbon-carbon and carbon-heteroatom bonds. acs.org

Sustainable and Scalable Production Methods for this compound

The demand for greener and more efficient chemical manufacturing has spurred research into sustainable and scalable methods for producing this compound and its derivatives. Key strategies include one-pot reactions, the use of solvent-free conditions, and the development of recyclable catalysts.

One-pot, multi-component reactions (MCRs) are a cornerstone of sustainable synthesis, as they reduce waste by minimizing intermediate purification steps, saving time, and lowering solvent consumption. researchgate.net Several MCRs for pyrimidine synthesis have been reported, often performed under solvent-free conditions, which further enhances their environmental credentials. researchgate.netresearchgate.netgrowingscience.com

Furthermore, research is focusing on achieving synthesis on a larger, practical scale. Methodologies have been developed that allow for the gram-scale synthesis of pyrimidine derivatives, demonstrating their potential for industrial application. mdpi.com The principles of scalability are also advanced by developing processes where reagents or byproducts can be recovered, as illustrated in other heterocyclic syntheses where a base like DMAP was successfully recovered and reused. nih.gov

Table 2: Comparison of Sustainable Synthesis Strategies for Pyrimidine Derivatives

Strategy Description Key Benefits
One-Pot Multi-Component Reactions (MCRs) Combining three or more reactants in a single vessel to form the final product. researchgate.net Reduces waste, saves time, minimizes solvent use. researchgate.net
Solvent-Free Conditions Conducting reactions without a solvent, often using neat reactants or a solid catalyst. researchgate.net Eliminates solvent waste, simplifies purification, lowers environmental impact. growingscience.com
Recyclable Heterogeneous Catalysis Using solid-phase catalysts (e.g., functionalized silica, magnetic nanoparticles) that are easily separated and reused. researchgate.net Reduces catalyst waste, lowers production costs, improves process sustainability. researchgate.netresearchgate.net

| Gram-Scale Synthesis | Optimizing reaction conditions to produce multi-gram quantities of the product. mdpi.com | Demonstrates feasibility for larger-scale and industrial production. |

Exploration of Unconventional Reactivity of the Carboxamide and Chloro Functions

While the chloro and carboxamide groups of this compound have expected reactivities, emerging research is uncovering more nuanced and unconventional roles that these functional groups can play, particularly in directing reaction outcomes and engaging in specific molecular interactions.

A prime example of unconventional reactivity is seen in the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on substituted chloropyrimidines. Quantum mechanics (QM) analyses of the related 2-MeSO2-4-chloropyrimidine revealed a fascinating dichotomy: while amines selectively attack the C-4 position, alkoxides and formamide (B127407) anions exclusively attack the C-2 position. wuxiapptec.com This C-2 selectivity is directed by the formation of a hydrogen bond between the incoming anionic nucleophile and the acidic proton of the methanesulfonyl group. wuxiapptec.com This interaction pre-organizes the reactants, lowering the energy of the transition state for C-2 attack. wuxiapptec.com The carboxamide group in this compound, with its N-H proton, could similarly direct incoming nucleophiles through hydrogen bonding, leading to unexpected regiochemical outcomes that defy simple electronic arguments.

The chloro group at the C-4 position is a key site for SNAr, but its reactivity is also being exploited in the context of covalent chemistry. In the development of kinase inhibitors, the chloropyrimidine moiety can act as a reactive electrophile, forming a covalent bond with a nucleophilic cysteine residue in the target protein's active site. nih.gov Research has shown that both nitrogen atoms of the pyrimidine ring are essential for this reactivity, highlighting that the entire heterocyclic system contributes to the electrophilicity of the carbon bearing the chlorine atom. nih.gov This targeted covalent bond formation is an increasingly important strategy in drug design.

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and optimization of molecules and reactions. These technologies are being applied to predict chemical reactivity and to design novel derivatives of scaffolds like this compound with greater speed and precision than ever before.

Predicting Reactivity and Conditions: ML models are being developed to predict the outcomes of chemical reactions with remarkable accuracy. By training on large datasets of known reactions, these models can learn the complex, high-dimensional relationships between a molecule's structure and its reactivity. researchgate.net For instance, geometric deep learning models have been used to predict reaction yields for various conditions with a low margin of error and to accurately classify the regioselectivity of reactions. researchgate.net This predictive power can guide a chemist's choice of reagents and conditions to achieve a desired transformation on the this compound core. Furthermore, AI tools have been specifically designed to tackle challenges like predicting the optimal solvent for a given organic reaction, a critical parameter for success. ibm.com

Designing Novel Derivatives: AI is also revolutionizing the design of new molecules. The process of establishing structure-activity relationships (SAR) for a series of compounds, a cornerstone of drug discovery, can be significantly enhanced by ML. nih.gov Instead of relying solely on intuition and iterative synthesis, researchers can use AI to analyze existing data and predict which modifications to the this compound scaffold are most likely to result in improved biological activity or desired physicochemical properties. These models can screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov This approach was instrumental in the design of novel pyrimidine derivatives as bone anabolic agents, where SAR studies led to the identification of highly potent compounds. nih.gov

Table 3: Applications of AI/ML in Pyrimidine Chemistry

Application Area AI/ML Technique Specific Goal
Reactivity Prediction Geometric Deep Learning Predict reaction yields and regioselectivity with high accuracy. researchgate.net
Condition Optimization BERT-based Classifiers, Random Forests Reliably predict the most appropriate reaction solvent. ibm.com
Novel Derivative Design In-silico Molecular Modeling & Docking Screen virtual compounds and predict binding affinities to biological targets. nih.gov

| SAR Acceleration | Quantitative Structure-Activity Relationship (QSAR) models | Identify patterns in existing data to guide the design of more potent and selective molecules. nih.gov |

Integration of this compound into Self-Assembled Systems or Nanoscience (focus on chemical architecture, not properties)

The unique chemical architecture of this compound makes it an attractive building block for the bottom-up construction of supramolecular systems and functional nanomaterials. Its integration into these fields focuses on how its structural and electronic features can be used to direct the formation of larger, ordered assemblies.

The pyrimidine ring itself possesses features conducive to forming organized structures. As an electron-deficient aromatic system, it can participate in π-π stacking interactions, a fundamental non-covalent force used to build self-assembled systems. researchgate.net When paired with electron-rich aromatic systems, it can form "push-pull" architectures, where alternating donor and acceptor units stack to create materials with interesting electronic properties. researchgate.net The defined geometry of the molecule, including the planar pyrimidine ring and the specific vectors of its functional groups (the chloro and carboxamide), provides predictable points of connection for building larger, well-defined architectures.

The ability of the carboxamide group to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is a powerful tool for programming self-assembly. These directional interactions can guide the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. This is analogous to how specific hydrogen bonding patterns between pyrrolopyrimidine and protein backbones dictate precise binding orientations in biological systems. nih.gov

Furthermore, pyrimidine derivatives are being integrated with nanoscience through the development of advanced nanocatalysts. For example, the synthesis of related pyrimidines has been achieved using catalysts supported on nanomaterials like mesoporous silica (SBA-15) and graphene oxide. researchgate.netresearchgate.net In these systems, the pyrimidine-forming reaction occurs on the surface or within the pores of a nanostructured material. This represents a direct link between the molecular-level chemical architecture of the pyrimidine core and the mesoscopic structure of the nanomaterial, creating hybrid systems with enhanced catalytic function. The covalent attachment of pyrimidine-based structures to such surfaces is a key step in creating these functional materials.

Interdisciplinary Research Directions Involving this compound as a Chemical Tool

Beyond its role as a synthetic intermediate, this compound and its derivatives are valuable chemical tools for exploring complex biological systems and addressing challenges in other scientific fields. Its utility stems from its ability to interact with biological macromolecules in specific ways and to serve as a versatile scaffold for building molecular probes.

Chemical Biology and Drug Discovery: In chemical biology, pyrimidine derivatives are used as molecular probes to investigate the function of enzymes and receptors. chemimpex.com For example, a library of pyrimidine carboxamides was screened to identify inhibitors of the enzyme vanin-1, with the initial hits serving as a starting point for developing more potent and selective compounds. nih.govosti.gov The 4-chloropyrimidine (B154816) moiety can be designed to act as a "warhead" in covalent inhibitors. By positioning this reactive group within the active site of a target protein, such as the kinase MSK1, researchers can form a permanent bond with a specific amino acid residue (e.g., cysteine). nih.gov This creates a powerful tool to validate a protein's role in a disease pathway and to map its active site. nih.gov Such compounds are instrumental in the discovery of new therapeutic targets. chemimpex.com

Probing Biological Pathways: Pyrimidine-based molecules are frequently used to interfere with fundamental cellular processes. Because of their structural similarity to the nucleobases in DNA and RNA, they can be designed to disrupt nucleic acid synthesis or to inhibit key proteins that regulate cell growth, like the Epidermal Growth Factor Receptor (EGFR). ontosight.ai This makes them essential tools for cancer research and for dissecting the signaling pathways that control cell proliferation and survival. ontosight.ainih.gov

Environmental Applications: The application of pyrimidine chemistry is also extending into environmental science. The specific coordination properties of the nitrogen atoms and other functional groups on the pyrimidine ring can be harnessed for environmental remediation. One book chapter highlights the potential use of pyrimidine derivatives in the adsorption of heavy metals, suggesting a role for these compounds in treating environmental pollutants. novapublishers.com This opens an interdisciplinary research avenue where the principles of coordination chemistry and materials science can be applied to solve pressing environmental problems.

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueParametersTarget ValueReference
HPLCColumn: C18, Mobile Phase: MeCN/H₂O (70:30), Flow: 1 mL/minRetention time: ~5.2 min
NMR (¹H)Solvent: DMSO-d₆, δ (ppm): 8.65 (s, 1H, pyrimidine-H), 7.90 (s, 1H, NH₂)Integration ratio: 1:1

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Pyrimidine protons appear downfield (δ 8.5–9.0 ppm); carboxamide NH₂ groups show broad singlets (δ 7.8–8.2 ppm). Compare with reference spectra of structurally similar compounds (e.g., 5-Chloropyrimidine-2-carboxylic acid) .
  • FT-IR : Confirm C=O stretch (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Report bond angles/lengths (e.g., C-Cl: ~1.73 Å) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste in labeled containers; collaborate with certified waste management firms for incineration .
  • First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., pyridine) in a factorial design. Use HPLC to track yield and byproduct formation .
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., carboxamide formation) .

Q. How should researchers resolve contradictions in reported stability data for this compound?

  • Methodological Answer :
  • Triangulation : Cross-validate stability claims using multiple methods:
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; analyze degradation via LC-MS .
  • pH Stability : Test solubility and decomposition in buffers (pH 2–12) using UV-Vis spectroscopy .
  • Replicate Studies : Compare results across independent labs to identify methodological variability .

Q. What computational approaches are effective for predicting reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 to model electrophilic substitution at the C4 position. Optimize geometries at the B3LYP/6-31G(d) level; compare activation energies for chlorination vs. hydrolysis .
  • Molecular Docking : Predict binding affinity with biological targets (e.g., kinase enzymes) using AutoDock Vina; validate with experimental IC₅₀ assays .

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major ByproductReference
40°C/75% RH, 4 weeks5.24-Hydroxypyrimidine-2-carboxamide
pH 2 (HCl), 24h12.82-Carboxy pyrimidine

Q. How can researchers design experiments to study the compound’s role in multi-step organic syntheses?

  • Methodological Answer :
  • Mechanistic Probes : Introduce isotopic labels (e.g., ¹³C at the carboxamide group) to track incorporation into downstream products via NMR .
  • Cross-Coupling Reactions : Test Suzuki-Miyaura coupling with aryl boronic acids; optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.